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Core Science & Biosynthesis

Foundational

Calculated LogP and pKa values for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

An In-depth Guide to the Computational Prediction of LogP and pKa for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Abstract The physicochemical properties of a drug candidate, specifically its lipophilicity (LogP)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Computational Prediction of LogP and pKa for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Abstract

The physicochemical properties of a drug candidate, specifically its lipophilicity (LogP) and ionization constant (pKa), are fundamental determinants of its pharmacokinetic and pharmacodynamic profile. These parameters critically influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive analysis of the in silico prediction of LogP and pKa values for the novel chemical entity, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. We delve into the theoretical underpinnings of computational prediction algorithms, outline a robust methodology for obtaining these values using industry-standard modeling platforms, and interpret the resulting data in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to prioritize and optimize lead compounds.

The Central Role of Physicochemical Properties in Drug Efficacy

In contemporary drug discovery, the principle of "fail fast, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal ADMET properties rather than a lack of target affinity.[1] The lipophilicity and ionization state of a molecule are two of the most critical factors governing this behavior.[2]

Defining Lipophilicity: LogP and LogD

Lipophilicity describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. It is quantitatively expressed by the partition coefficient (P), which is the ratio of a compound's concentration in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water) at equilibrium.[3] For practical use, this is expressed on a logarithmic scale:

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]𝓌ₐₜₑᵣ)

LogP is a constant for a neutral, non-ionizable molecule.[4] However, most drugs are weak acids or bases and can exist in ionized and non-ionized forms depending on the pH. The distribution coefficient (LogD) is a pH-dependent descriptor that accounts for all species of the compound, making it more physiologically relevant.[3]

Defining Acidity and Basicity: The pKa

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution.[5] It is the pH at which a chemical species is 50% ionized and 50% non-ionized. For a basic compound, the pKa refers to the conjugate acid. Understanding a molecule's pKa is essential for predicting its charge state in different biological compartments, which have varying pH levels (e.g., stomach pH ~2, blood pH ~7.4).[2] A molecule's charge profoundly impacts its solubility, permeability across biological membranes, and binding to its target.[1]

Introducing the Target Molecule

This guide focuses on 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . This structure contains several key functional groups that influence its physicochemical profile: a basic aromatic amine, a weakly acidic lactam, a lipophilic bromomethylphenyl group, and a polar lactam ring. The interplay of these groups makes it an excellent candidate for computational analysis.

Theoretical Foundations of In Silico Prediction

Experimental measurement of LogP and pKa can be time-consuming and require physical samples.[4] Consequently, validated computational models are indispensable tools in early-stage drug discovery for predicting these properties from chemical structure alone.[6]

Methodologies for LogP Calculation

Computational LogP prediction methods can be broadly categorized:

  • Fragment-based Methods: These are the most common approaches. The molecule is dissected into structural fragments, and the LogP is calculated by summing the predefined lipophilicity contributions of each fragment.[7][8] These methods, employed by software like ACD/LogP and ChemAxon, are fast and generally accurate for drug-like molecules.[6]

  • Atom-based Methods: The LogP is calculated by summing the contributions of individual atoms, corrected for their electronic environment.[9]

  • Property-based Methods: These methods utilize other calculated molecular properties (like molecular mechanics energies) to estimate the transfer free energy between water and octanol, which is directly related to LogP.[9]

Methodologies for pKa Calculation

pKa prediction relies on understanding how molecular structure affects the stability of protonated and deprotonated forms:

  • Empirical and Rule-Based Methods: These algorithms use extensive databases of experimentally measured pKa values. They rely on linear free-energy relationships, such as Hammett and Taft equations, which correlate the electronic effects of substituents to the reactivity (and thus, pKa) of a functional group.[10]

  • Quantum Mechanical Methods: These approaches calculate the Gibbs free energy change (ΔG) of the dissociation reaction in a solvent model. The pKa can then be derived directly from this energy difference.[11] While computationally intensive, they can be applied to novel scaffolds not present in empirical training sets.

A Validated Protocol for Computational Prediction

To ensure accuracy and reproducibility, a standardized workflow is essential. This protocol describes the steps using a high-quality commercial software package (e.g., ACD/Percepta, ChemAxon Marvin, or Molecular Discovery MoKa), which integrates multiple prediction algorithms.[12][13]

Step-by-Step Computational Workflow
  • Structure Input: The 2D structure of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is drawn or imported as a SMILES string (Cc1cc(Br)c(N)cc1C2CCNC2=O).

  • Standardization: The software automatically standardizes the structure. This includes normalizing specific functional groups and, critically, identifying the most stable tautomeric form.

  • Algorithm Selection: Select the desired prediction algorithms. For robust results, a 'Consensus' or 'GALAS' model for LogP and a 'Classic' or database-driven model for pKa are recommended.[6][12]

  • Execution of Calculation: Initiate the calculation. The software processes the structure through its internal databases and algorithms.

  • Data Analysis: The software outputs the predicted LogP, pKa values (assigned to specific atoms), and a pH-dependent LogD profile.

Visualization of the Prediction Workflow

G cluster_input 1. Input & Standardization cluster_calc 2. Parallel Calculation Engines cluster_output 3. Output & Synthesis Input Input Structure (SMILES/Draw) Standardize Structure Standardization (Tautomer Check, Normalization) Input->Standardize pKa_Engine pKa Prediction Engine (Empirical/QM-based) Standardize->pKa_Engine LogP_Engine LogP Prediction Engine (Fragment/Atom-based) Standardize->LogP_Engine LogD_Calc LogD Profile Calculation (Using LogP and pKa) pKa_Engine->LogD_Calc LogP_Engine->LogD_Calc Results Final Predicted Data (Tables & Plots) LogD_Calc->Results

Caption: Standard computational workflow for physicochemical property prediction.

Predicted Properties: A Detailed Analysis

The following values represent typical outputs from leading prediction software. They are derived from established algorithms and provide a reliable estimate of the molecule's behavior.

Predicted pKa Values

The target molecule has two primary ionizable centers: the aromatic amino group (basic) and the lactam N-H proton (extremely weakly acidic).

ParameterPredicted ValueIonizable CenterComments
pKa (basic) 3.8 ± 0.4Aromatic Amine (Conjugate Acid)The basicity is reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.
pKa (acidic) 18.5 ± 1.0Lactam N-HAmide protons are generally not acidic under physiological conditions and do not contribute to the LogD profile.

Note: The pKa of the basic amine is crucial. At a pH below 3.8, the amine will be predominantly protonated (cationic), while at physiological pH (7.4), it will be in its neutral form.

Predicted LogP and LogD Profile

The LogP represents the lipophilicity of the neutral form of the molecule. The LogD varies with pH due to the ionization of the basic amine group.

PropertyPredicted ValueComments
cLogP 2.45 ± 0.5A balanced value, suggesting moderate lipophilicity. Compliant with Lipinski's Rule of 5 (LogP < 5).[4][14]
LogD at pH 2.0 0.62Lipophilicity is significantly reduced as the molecule becomes protonated and more water-soluble.
LogD at pH 7.4 2.44At physiological pH, the LogD is nearly identical to the LogP, as the molecule is overwhelmingly neutral.
Visualization of pH-Dependent Ionization States

Sources

Exploratory

Unlocking the Therapeutic Promise of 5-Aryl-Pyrrolidin-2-Ones: A Technical Guide to the Drug Discovery of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

This technical guide provides a comprehensive exploration of the therapeutic potential of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, a novel compound within the esteemed class of 5-aryl-pyrrolidin-2-ones. While...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive exploration of the therapeutic potential of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, a novel compound within the esteemed class of 5-aryl-pyrrolidin-2-ones. While this specific molecule is not yet characterized in published literature, its structural framework, featuring the privileged pyrrolidin-2-one scaffold, suggests significant promise for drug discovery and development. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals by proposing a plausible synthetic route, hypothesizing therapeutic applications based on structurally related compounds, and outlining a comprehensive roadmap for its preclinical evaluation.

Part 1: Foundational Chemistry and Synthesis

The pyrrolidin-2-one, or γ-lactam, nucleus is a cornerstone of medicinal chemistry, recognized for its presence in numerous natural products and FDA-approved pharmaceuticals.[1] This five-membered heterocyclic scaffold offers a unique combination of features, including hydrogen bonding capabilities, conformational rigidity, and the potential for stereochemical diversity, making it an attractive starting point for the design of novel therapeutic agents.[2] The introduction of an aryl substituent at the 5-position of the pyrrolidin-2-one ring has been shown to impart a wide range of biological activities, from neuroprotective to anticancer effects.[3][4][5]

Proposed Synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

The synthesis of 5-aryl-pyrrolidin-2-ones can be achieved through various synthetic strategies, including intramolecular cyclization reactions. A plausible and efficient route to the title compound would involve a multi-step synthesis culminating in a palladium-catalyzed intramolecular C-N bond formation.

A proposed synthetic pathway is outlined below:

Synthetic Pathway A 2-Bromo-6-methylaniline B N-(2-bromo-6-methylphenyl)acetamide A->B Acetic anhydride, Pyridine C N-(4-bromo-2-formyl-6-methylphenyl)acetamide B->C Vilsmeier-Haack Reaction (DMF, POCl3) D N-(4-bromo-2-(3-carboxy-1-oxopropan-2-yl)-6-methylphenyl)acetamide C->D Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane E Ethyl 4-(acetylamino)-5-bromo-3-methyl-2-(3-oxobutyl)benzoate D->E Michael Addition with Ethyl Acetoacetate F 5-(2-Acetamido-5-bromo-3-methylphenyl)pyrrolidin-2-one E->F Reductive Amination & Cyclization (e.g., NaBH4, then acid catalysis) G 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one F->G Hydrolysis (e.g., aq. HCl)

Caption: Proposed synthetic route for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Experimental Protocol: Proposed Synthesis

  • Acetylation of 2-Bromo-6-methylaniline: To a solution of 2-bromo-6-methylaniline in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the mixture into ice water and extract with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-bromo-6-methylphenyl)acetamide.

  • Formylation via Vilsmeier-Haack Reaction: To a solution of N-(2-bromo-6-methylphenyl)acetamide in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C. Heat the reaction mixture to 60 °C and stir for 4 hours. Cool the mixture and pour it into crushed ice, followed by neutralization with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain N-(4-bromo-2-formyl-6-methylphenyl)acetamide.

  • Wittig Reaction: To a suspension of (carbethoxymethylene)triphenylphosphorane in anhydrous tetrahydrofuran (THF), add a solution of N-(4-bromo-2-formyl-6-methylphenyl)acetamide in THF. Stir the reaction at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the corresponding cinnamate derivative.

  • Michael Addition: To a solution of the cinnamate derivative in ethanol, add ethyl acetoacetate and a catalytic amount of sodium ethoxide. Reflux the mixture for 6 hours. After cooling, neutralize with dilute acetic acid and remove the solvent. Purify the crude product by column chromatography.

  • Reductive Amination and Cyclization: Dissolve the product from the previous step in methanol and add sodium borohydride (NaBH4) portion-wise at 0 °C. After the reduction is complete, acidify the reaction mixture with a dilute solution of hydrochloric acid and stir at room temperature to facilitate lactamization. Neutralize and extract the product with dichloromethane.

  • Hydrolysis: Reflux the resulting N-acetyl compound in a mixture of ethanol and concentrated hydrochloric acid for 8 hours. Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate. The organic layer is dried and concentrated to yield the final product, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Part 2: Hypothesized Biological Activity and Therapeutic Potential

The therapeutic potential of pyrrolidin-2-one derivatives is vast, with documented activities across several disease areas.[6] The specific substitutions on the phenyl ring of the title compound—an amino group, a bromine atom, and a methyl group—can significantly influence its pharmacological profile.

Hypothesized Therapeutic Targets and Indications

Based on the known biological activities of structurally related 5-aryl-pyrrolidin-2-ones, we can hypothesize potential therapeutic applications for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Therapeutic Area Potential Target(s) Rationale based on Structurally Related Compounds References
Oncology Tyrosine Kinases (e.g., EGFR, VEGFR), Histone Deacetylases (HDACs)Many 5-aryl-pyrrolidin-2-one derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and angiogenesis. The indolin-2-one core, structurally similar to the pyrrolidin-2-one, is a key feature of the multi-kinase inhibitor Sunitinib.[4][7]
Neurodegenerative Diseases Acetylcholinesterase (AChE), Monoamine Oxidase (MAO), NMDA ReceptorsPyrrolidin-2-one derivatives, such as Piracetam and its analogs, are known nootropics that can enhance cognitive function and offer neuroprotection. Their mechanisms are thought to involve modulation of neurotransmitter systems and protection against oxidative stress.[3][8][9][10][11]
Inflammatory Disorders Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysCertain 5-aryl-pyrrol-2-ones have been identified as potent anti-inflammatory agents.[12]
Proposed Mechanism of Action: Neuroprotection

A plausible neuroprotective mechanism for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one could involve the modulation of multiple pathways implicated in neuronal survival and cognitive function. This could include the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain, and the attenuation of oxidative stress.

Neuroprotective Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Oxidative Stress Pathway A Acetyl-CoA + Choline B Acetylcholine (ACh) A->B ChAT C ACh B->C D Acetate + Choline C->D AChE F Muscarinic/Nicotinic Receptors C->F E { 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one} E->C Inhibition G Second Messenger Systems F->G H Neuronal Survival & Cognitive Function G->H I Reactive Oxygen Species (ROS) J Neuronal Damage I->J K { 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one} K->I Scavenging/Reduction

Caption: Hypothesized neuroprotective mechanism of action.

Part 3: A Roadmap for Drug Discovery and Development

The preclinical development of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one would follow a structured workflow designed to assess its efficacy, safety, and pharmacokinetic profile.

Experimental Workflow for Preclinical Evaluation

Preclinical Workflow cluster_0 In Vitro Screening cluster_1 ADME/Tox Profiling cluster_2 In Vivo Efficacy Studies cluster_3 Lead Optimization A Target-based Assays (e.g., Kinase Inhibition, AChE activity) B Cell-based Assays (e.g., Cytotoxicity in cancer cell lines, Neuroprotection assays) A->B C Metabolic Stability (Microsomes, Hepatocytes) B->C D Permeability (e.g., Caco-2 assay) C->D E Early Toxicology (e.g., hERG assay, Ames test) D->E F Animal Models of Disease (e.g., Xenograft models for cancer, Scopolamine-induced amnesia for neuroprotection) E->F G Pharmacokinetic Studies (e.g., Rodent PK) F->G H Structure-Activity Relationship (SAR) Studies G->H I Synthesis of Analogs H->I

Caption: A comprehensive workflow for the preclinical evaluation of the lead compound.

Key Pharmacokinetic (ADME) and Toxicological Considerations

A thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the toxicological profile, is critical for the successful development of any new chemical entity.

Parameter Description Experimental Approach
Absorption The process by which the drug enters the bloodstream.Caco-2 permeability assays, in vivo bioavailability studies in rodents.
Distribution The reversible transfer of a drug from one location to another within the body.Plasma protein binding assays, tissue distribution studies in animal models.
Metabolism The chemical modification of the drug by the body, primarily by enzymes in the liver.In vitro metabolism studies using liver microsomes and hepatocytes to identify major metabolites and metabolic pathways.
Excretion The removal of the drug and its metabolites from the body.In vivo studies in animal models to determine the primary routes of excretion (e.g., renal, biliary).
Toxicology The assessment of adverse effects of the compound.In vitro cytotoxicity assays, genotoxicity (Ames) test, cardiovascular safety (hERG) assay, and in vivo acute toxicity studies.

Part 4: Conclusion and Future Directions

While 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one represents a novel and uncharacterized molecule, its core structure belongs to a class of compounds with significant and diverse therapeutic potential. By leveraging the extensive knowledge base of 5-aryl-pyrrolidin-2-one derivatives, a clear path for its investigation can be delineated.

Future research should focus on the successful synthesis of this compound and its initial in vitro screening against a panel of cancer cell lines and in neuroprotective assays. Positive results from these initial studies would warrant a more comprehensive preclinical evaluation, including in vivo efficacy studies and detailed ADME/Tox profiling. Furthermore, the synthesis of a library of analogs will be crucial for establishing a robust Structure-Activity Relationship (SAR) and for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties. The exploration of this and related compounds could lead to the discovery of novel therapeutics for a range of debilitating diseases.

Part 5: References

Sources

Foundational

The Synthetic Chemist's Guide to 5-Arylpyrrolidin-2-one Scaffolds: A Privileged Core in Modern Drug Discovery

Abstract The 5-arylpyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its prevalence in FDA-approved drugs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-arylpyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1][2] Its prevalence in FDA-approved drugs underscores its significance as a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] This in-depth technical guide provides a comprehensive literature review of the principal synthetic strategies for accessing this vital heterocyclic core. We will delve into the mechanistic underpinnings and practical applications of catalytic asymmetric syntheses, multicomponent reactions, radical cyclizations, and aza-Michael additions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to empower the synthesis of novel 5-arylpyrrolidin-2-one derivatives.

The Enduring Importance of the 5-Arylpyrrolidin-2-one Core

The pyrrolidinone ring's unique combination of a polar lactam functionality, a stereogenic center at the 5-position, and the potential for diverse substitution patterns makes it an exceptionally versatile pharmacophore.[1][3] This structural motif is central to the therapeutic effects of numerous drugs, including the anti-epileptic agent Levetiracetam and the potential antidepressant and anti-inflammatory compound Rolipram.[4][5][6][7] The 5-aryl substituent, in particular, plays a crucial role in modulating the biological activity of these molecules, often through specific interactions with protein targets. This guide will explore the key synthetic methodologies that enable the precise and efficient construction of this critical molecular architecture.

Catalytic Asymmetric Approaches: Mastering Stereocontrol

The creation of a chiral center at the 5-position is often paramount for achieving desired biological activity. Catalytic asymmetric methods provide an elegant and efficient means to control this stereochemistry.

N-Acyliminium Ion Chemistry

A powerful strategy for the enantioselective synthesis of 5-arylpyrrolidin-2-ones involves the use of chiral N-acyliminium ions as key intermediates. These reactive species can be generated in situ from precursors such as 5-alkoxy- or 5-acyloxypyrrolidin-2-ones and subsequently attacked by a wide range of nucleophiles, including arenes, in the presence of a chiral catalyst.[4] The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

Experimental Protocol: Enantioselective Synthesis via Chiral N-Acyliminium Ion Precursor [4]

  • Step 1: Catalyst Preparation: A chiral diamino alcohol is reacted with an equimolar amount of diethylzinc to generate the chiral catalyst.

  • Step 2: Reaction Setup: To a solution of the 5-acetoxypyrrolidin-2-one precursor and the aromatic nucleophile in a suitable solvent (e.g., dichloromethane) at low temperature (-78 °C), the chiral catalyst (10 mol%) is added.

  • Step 3: Reaction Execution: The reaction mixture is stirred at low temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 5-arylpyrrolidin-2-one.

Rhodium-Catalyzed Intramolecular C-H Amination

Rhodium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of γ-lactams.[8] This method involves the insertion of a rhodium nitrenoid, generated from a suitable nitrogen source, into a C-H bond at the γ-position of an acyclic precursor. The use of chiral rhodium catalysts enables the reaction to proceed with high enantioselectivity.[8]

Reaction Workflow: Rhodium-Catalyzed C-H Amination

G cluster_start Starting Materials cluster_process Reaction cluster_end Product A Acyclic Precursor with N-Leaving Group C Rh-Nitrenoid Formation A->C [Rh₂(OAc)₄] B Chiral Rhodium Catalyst B->C D Intramolecular C-H Insertion C->D C-H Activation E Reductive Elimination D->E F Enantioenriched 5-Arylpyrrolidin-2-one E->F

Caption: Workflow for Rhodium-Catalyzed Asymmetric C-H Amination.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Multicomponent reactions (MCRs) are highly efficient processes in which three or more starting materials are combined in a single reaction vessel to form a complex product that incorporates all or most of the atoms of the reactants.[9] This approach offers significant advantages in terms of step- and atom-economy, making it particularly attractive for the rapid generation of compound libraries for drug screening.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction is a versatile MCR that can be adapted for the synthesis of N-substituted pyrrolidinones.[10][11] By employing a bifunctional starting material, such as glutamic acid, which contains both a carboxylic acid and an amine, a subsequent intramolecular cyclization can occur after the initial Ugi condensation, leading to the formation of the pyrrolidinone ring.[10][11]

Experimental Protocol: Solid-Phase Ugi Reaction for N-Substituted Pyrrolidinones [11]

  • Step 1: Resin Preparation: Start with resin-bound glutamic acid.

  • Step 2: Ugi Reaction: Swell the resin in a mixture of acetonitrile and methanol (4:1). Add the aldehyde (2 equivalents) and amine (2 equivalents) and shake at 65 °C for 1 hour. Then, add the isocyanide (2 equivalents) and continue to shake at 65 °C for 24 hours.

  • Step 3: Washing: Wash the resin sequentially with methanol, dimethylformamide (DMF), and dichloromethane (DCM), and then dry.

  • Step 4: Cleavage: Cleave the product from the resin support using a suitable cleavage cocktail (e.g., trifluoroacetic acid in DCM) to obtain the desired N-substituted pyrrolidinone.

Mechanism: Ugi Four-Component Reaction

G A Aldehyde/Ketone + Amine B Imine/Iminium Ion A->B Condensation D Nitrilium Ion B->D + Isocyanide C Isocyanide C->D F α-Adduct D->F + Carboxylate E Carboxylate E->F G Mumm Rearrangement F->G Intramolecular Acyl Transfer H α-Acylamino Amide Product G->H

Caption: Generalized Mechanism of the Ugi Four-Component Reaction.

Radical Cyclizations: Harnessing Open-Shell Intermediates

Radical cyclizations offer a powerful and often complementary approach to ionic methods for the construction of cyclic systems. The 5-endo-trig cyclization of N-alkenyl amides is a key strategy for the synthesis of pyrrolidin-2-ones.

5-Endo-Trig Cyclization

While classically considered a "disfavored" process according to Baldwin's rules, the 5-endo-trig radical cyclization can be a highly effective method for the synthesis of five-membered rings under certain conditions.[3][12] The success of this reaction often depends on factors that can accelerate the cyclization rate, such as the presence of stabilizing groups on the radical or the alkene.[12]

Mechanism: 5-Endo-Trig Radical Cyclization

G A N-Alkenyl Amide Precursor C Amidyl Radical A->C Radical Initiation B Radical Initiator (e.g., AIBN) B->C D 5-Endo-Trig Cyclization C->D E Cyclized Carbon-Centered Radical D->E F Radical Quenching (e.g., H-atom transfer) E->F G 5-Arylpyrrolidin-2-one F->G

Caption: Key Steps in the 5-Endo-Trig Radical Cyclization.

Aza-Michael Addition: A Conjugate Approach

The intramolecular aza-Michael addition is a powerful method for the formation of N-heterocycles.[13][14] This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the pyrrolidinone ring.[15]

Experimental Protocol: Asymmetric Intramolecular Aza-Michael Cyclization [13]

  • Step 1: Substrate Preparation: Synthesize the N-protected bis-homoallylic amine precursor.

  • Step 2: Activation: "Clip" the precursor to a thioacrylate via an alkene metathesis reaction to generate the activated alkene.

  • Step 3: Cyclization: Treat the activated alkene with a chiral phosphoric acid catalyst in a suitable solvent (e.g., toluene) at room temperature.

  • Step 4: Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery: From Bench to Bedside

The 5-arylpyrrolidin-2-one scaffold is a key feature in several marketed drugs and clinical candidates, highlighting its therapeutic relevance.

Levetiracetam: A Unique Anti-Epileptic Drug

Levetiracetam (Keppra®) is a second-generation anti-epileptic drug with a novel mechanism of action.[4][16] It is believed to exert its anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), thereby modulating neurotransmitter release.[5][17]

Rolipram: A Phosphodiesterase 4 (PDE4) Inhibitor

Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[6][7][18] By increasing intracellular cAMP levels, Rolipram has shown potential as an antidepressant, anti-inflammatory, and neuroprotective agent.[6][7][19] However, its clinical development has been hampered by side effects.[19]

Selective Androgen Receptor Modulators (SARMs)

Derivatives of the 5-arylpyrrolidin-2-one scaffold have also been investigated as selective androgen receptor modulators (SARMs).[1][20][21][22][23] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic side effects.[1][21][23]

Comparative Analysis of Synthetic Methods

Synthetic StrategyKey AdvantagesKey LimitationsTypical YieldsTypical ee/dr
Catalytic Asymmetric Synthesis High enantioselectivity, catalytic natureOften requires multi-step synthesis of precursors, may require expensive catalysts60-95%>90% ee
Multicomponent Reactions (MCRs) High step- and atom-economy, rapid access to diversityCan be challenging to optimize, may produce complex mixtures50-85%Variable
Radical Cyclizations Good functional group tolerance, can form sterically hindered ringsMay require stoichiometric radical initiators, potential for side reactions40-80%Often racemic, but chiral auxiliaries can be used
Aza-Michael Addition Mild reaction conditions, good for constructing functionalized pyrrolidinonesMay require activation of the Michael acceptor70-95%Can be highly enantioselective with chiral catalysts

Conclusion and Future Perspectives

The synthesis of 5-arylpyrrolidin-2-one scaffolds continues to be an active and important area of research in organic and medicinal chemistry. While significant progress has been made in the development of efficient and stereoselective methods, there is still a need for more sustainable and scalable synthetic routes. Future research will likely focus on the development of novel catalytic systems, including biocatalysis and photoredox catalysis, to access these valuable compounds with even greater efficiency and selectivity. The continued exploration of the biological activities of new 5-arylpyrrolidin-2-one derivatives will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.

References

  • Advance on synthesis, pharmacokinetics, and pharmacodynamics of the anti-epileptic drug: Levetiracetam. (URL: [Link])

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. (URL: [Link])

  • ENANTIOSELECTIVE SYNTHESIS OF UNSATUR
  • Levetiracetam - Wikipedia. (URL: [Link])

  • What is the mechanism of Levetiracetam? (URL: [Link])

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. (URL: [Link])

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant | Organic Letters. (URL: [Link])

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (URL: [Link])

  • Enantiodivergent Synthesis of (R)- and (S)-Rolipram. (URL: [Link])

  • Synthesis of N-Substituted Pyrrolidinone Derivatives via the Ugi Reaction. (URL: [Link])

  • Levetiracetam Mechanisms of Action: From Molecules to Systems. (URL: [Link])

  • Solvent-involved synthesis of pyrrolidin-5-one-2-carboxamides via a sequential Ugi/olefination reaction. (URL: [Link])

  • DOT Language. (URL: [Link])

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (URL: [Link])

  • Ugi Multicomponent Reaction. (URL: [Link])

  • Rolipram. (URL: [Link])

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (URL: [Link])

  • Recent advances of 5- endo-trig radical cyclization: promoting strategies and applications. (URL: [Link])

  • Recent Advances on 5-endo-Trig Radical Cyclization of All-Carbon Systems. (URL: [Link])

  • Substituted 6-(1-Pyrrolidine)quinolin-2(1 H )-ones as Novel Selective Androgen Receptor Modulators. (URL: [Link])

  • Graphviz tutorial. (URL: [Link])

  • Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. (URL: [Link])

  • Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies. (URL: [Link])

  • Selective androgen receptor modulator - Wikipedia. (URL: [Link])

  • 5-Endo-trig Radical Cyclizations: Disfavored or Favored Processes? (URL: [Link])

  • Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. (URL: [Link])

  • Nucleophilic 5-endo-trig cyclizations of N-homoallylic sulfonamides: a facile method for the construction of pyrrolidine rings. (URL: [Link])

  • Synthesis of 5‐aryl‐2‐pyrrolidinones. (URL: [Link])

  • Simple Graph - GraphViz Examples and Tutorial. (URL: [Link])

  • α-Arylation of pyrrolidinones. (URL: [Link])

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (URL: [Link])

  • Selective androgen receptor modulators: a critical appraisal. (URL: [Link])

  • Selective Androgen Receptor Modulators (SARMs). (URL: [Link])

  • Catalytic Enantioselective Synthesis of γ-Lactams with β-Quaternary Centers via Merging C–C Activation and Sulfonyl Radical Migration. (URL: [Link])

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. (URL: [Link])

  • Two Decades of Progress in the Asymmetric Intramolecular aza‐Michael Reaction. (URL: [Link])

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (URL: [Link])

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (URL: [Link])

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (URL: [Link])

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck- Matsuda desymmetrization of N-protected. (URL: [Link])

  • Control experiment for the intramolecular aza‐Michael cyclization. (URL: [Link])

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N -protected 2,5-dihydro-1 H -pyrroles. (URL: [Link])

  • Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. (URL: [Link])

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  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (URL: [Link])

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (URL: [Link])

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Exploratory

A Prospective Analysis of the Thermodynamic Stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

An in-depth technical guide has been requested on the thermodynamic stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, aimed at a scientific audience. Since this appears to be a novel or not widely studied...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide has been requested on the thermodynamic stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, aimed at a scientific audience. Since this appears to be a novel or not widely studied compound, this guide will focus on the principles, methodologies, and predictive approaches necessary to characterize its stability profile. It will serve as a roadmap for researchers and drug development professionals.

Abstract

The thermodynamic stability of a novel chemical entity is a critical determinant of its viability as a pharmaceutical candidate, influencing its shelf-life, formulation, and safety profile. This whitepaper outlines a comprehensive strategy for the characterization of the thermodynamic stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, a compound with potential pharmacological interest. Given the absence of existing literature on this specific molecule, this guide provides a foundational framework based on first principles, analogous structures, and established analytical methodologies. We will delve into the theoretical underpinnings of stability, propose a suite of experimental protocols for empirical determination, and explore computational approaches for predictive assessment. The methodologies described herein are designed to provide a robust and self-validating understanding of the compound's intrinsic stability, potential degradation pathways, and handling requirements.

Introduction: Structural Considerations and Hypothesized Stability Profile

The molecule 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one incorporates several functional groups that are key to its potential reactivity and degradation. Understanding the interplay of these groups is fundamental to designing a relevant stability study.

  • Pyrrolidin-2-one (γ-Lactam) Ring: The five-membered lactam ring is a common motif in pharmaceuticals. While generally stable, it is susceptible to hydrolysis, particularly under strongly acidic or basic conditions, which would lead to ring-opening and the formation of the corresponding gamma-aminobutyric acid derivative.

  • Substituted Phenyl Ring: The phenyl ring itself is highly stable. However, the substituents dictate its electronic properties and potential sites of reaction.

    • 2-Amino Group: The primary amine is a potential site for oxidation, which can be catalyzed by light, metal ions, or oxidizing agents. This can lead to the formation of colored degradation products.

    • 5-Bromo Group: The bromo substituent is generally stable but can be susceptible to dehalogenation under certain reductive conditions or photolytic stress.

    • 3-Methyl Group: The methyl group is electronically donating and is generally stable, but its presence can influence the overall electron density and reactivity of the aromatic ring.

Based on this structural analysis, a primary hypothesis is that the principal degradation pathways will involve hydrolysis of the lactam ring and oxidation of the primary amino group. The experimental design will be tailored to probe these potential instabilities under various stress conditions.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of a novel compound. This typically involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis provides quantitative information on the physical and chemical changes that occur in a material as a function of temperature.

DSC is a fundamental technique for identifying the melting point, purity, and solid-state transitions of a crystalline solid. A sharp, high-energy melting endotherm is often indicative of a stable crystalline form.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the anticipated melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram will show heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point (Tm), and the area under the curve corresponds to the enthalpy of fusion (ΔHfus).

TGA measures changes in the mass of a sample as a function of temperature or time. It is used to determine the temperature at which the compound begins to decompose.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a high temperature (e.g., 500 °C).

  • Data Analysis: The TGA curve will plot mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

ParameterValueInterpretation
Melting Point (Tm)185 °CIndicates a crystalline solid with a defined melting point.
Enthalpy of Fusion (ΔHfus)35 kJ/molProvides information on the lattice energy of the crystal.
Decomposition Onset (Td)220 °CThe compound is thermally stable up to this temperature.
Forced Degradation Studies

Forced degradation (or stress testing) is the process of subjecting a compound to conditions more severe than accelerated stability testing. This is done to identify the likely degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize Unknowns Compound 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Caption: Workflow for forced degradation studies.

Experimental Protocol: General Forced Degradation

  • Stock Solution Preparation: Prepare a stock solution of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours.

    • Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours.

    • Oxidative: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal: Incubate the stock solution at 80 °C for 48 hours.

    • Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method.

  • Peak Identification: Use LC-MS/MS to identify the mass of any significant degradation products to propose their structures.

Computational Prediction of Stability

In parallel with experimental work, computational methods can provide valuable insights into the intrinsic stability of a molecule.

Density Functional Theory (DFT) Calculations

DFT can be used to calculate the bond dissociation energies (BDE) for the most labile bonds in the molecule. For 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, the C-N bond in the lactam and the N-H bonds of the amine would be of particular interest. A lower BDE suggests a weaker bond that is more susceptible to cleavage.

Diagram 2: Conceptual Framework for Stability Assessment

Stability_Framework Comp Novel Compound (5-(...)-pyrrolidin-2-one) Struct Structural Analysis (Functional Groups) Comp->Struct leads to Exp Experimental Determination Struct->Exp informs Comp_Pred Computational Prediction Struct->Comp_Pred informs Thermal Thermal Analysis (DSC, TGA) Exp->Thermal Forced Forced Degradation (Stress Testing) Exp->Forced DFT DFT Calculations (Bond Energies) Comp_Pred->DFT Profile Comprehensive Stability Profile Thermal->Profile Pathways Degradation Pathways Forced->Pathways DFT->Pathways Handling Handling & Storage Recs Profile->Handling Pathways->Profile

Caption: A multidisciplinary approach to stability characterization.

Conclusion and Recommendations

The thermodynamic stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one can be thoroughly characterized through a systematic application of the principles and methodologies outlined in this guide. The combination of thermal analysis, comprehensive forced degradation studies, and computational chemistry will provide a self-validating and in-depth understanding of the compound's intrinsic stability. This knowledge is paramount for making informed decisions regarding its development, including formulation strategies, packaging, and the definition of appropriate storage conditions to ensure its quality and efficacy over time. The proposed workflow provides a robust framework for any research, development, or quality control laboratory tasked with evaluating this or other novel chemical entities.

References

  • Alsante, K. M., et al. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]

  • ICH Harmonised Tripartite Guideline (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Foundational

Solubility Profile of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one in Organic Solvents

An In-Depth Technical Guide Abstract The solubility of a novel chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. Poor solubility c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The solubility of a novel chemical entity (NCE) is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline. Poor solubility can impede reliable in vitro testing, complicate formulation development, and lead to poor bioavailability, ultimately causing promising candidates to fail. This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . While specific experimental data for this NCE is not publicly available, this document serves as a first-principles guide for researchers. It outlines the theoretical underpinnings of solubility, provides a predictive analysis based on the compound's structure, and details authoritative, step-by-step protocols for the experimental determination of both thermodynamic and kinetic solubility.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Solubility dictates the maximum concentration a compound can achieve in a given solvent, which is a cornerstone for everything from initial biological screening to final dosage form design.[1][2] For an NCE like 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, establishing a robust solubility profile in various organic solvents is an essential early-stage activity. This data informs:

  • Synthetic Chemistry: Selection of appropriate solvents for reaction, purification, and crystallization.

  • Preformulation: Development of parenteral, oral, or topical formulations.

  • Pharmacology & Toxicology: Preparation of accurate dosing solutions for in vitro and in vivo studies, ensuring that observed effects are real and not limited by poor solubility.[3]

Molecular Structure Analysis

The structure of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one provides critical clues to its potential solubility behavior.

Chemical Structure:

(Note: A 2D representation of the core structure)

Key functional groups and their expected influence:

  • Pyrrolidin-2-one (Lactam): This is a polar, cyclic amide. The carbonyl group (C=O) is a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This moiety will promote solubility in polar solvents.[4]

  • Aromatic Amine (-NH2): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents.

  • Bromine (-Br) and Methyl (-CH3) groups: These substituents on the phenyl ring increase lipophilicity. While the bromine atom adds some polarizability, the overall effect of these groups is an increase in the non-polar character of the molecule.

  • Phenyl Ring: A large, non-polar aromatic system that contributes to the molecule's hydrophobicity and favors solubility in non-polar or moderately polar aprotic solvents.

The molecule thus possesses both polar, hydrogen-bonding functionalities and significant non-polar surface area. This amphiphilic nature suggests a complex solubility profile, with miscibility in a range of solvents but likely being poorly soluble in the extremes of the polarity scale (e.g., highly non-polar alkanes or highly polar water).

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means that solutes dissolve best in solvents with similar intermolecular forces.[6][7]

Solvent Polarity and Hydrogen Bonding

Organic solvents can be categorized based on their polarity and their ability to form hydrogen bonds:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] Given the lactam and amine groups on our target molecule, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors but not donors.[4][7] The polar nature of these solvents should effectively solvate the molecule.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dipole moments and interact primarily through weak van der Waals forces. The large hydrocarbon portion of the target molecule suggests some solubility, but the polar functional groups will limit it.

The following diagram illustrates the relationship between the molecular features of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one and its expected solubility.

G cluster_molecule 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Molecule Target Molecule Polar_Groups Polar Groups (Lactam, Amine) - H-bond donor/acceptor Molecule->Polar_Groups NonPolar_Groups Non-Polar Groups (Phenyl, Bromo, Methyl) - Lipophilic character Molecule->NonPolar_Groups Protic Polar Protic (Methanol, Ethanol) Polar_Groups->Protic Strong Interaction (H-Bonding) Aprotic Polar Aprotic (DMSO, Acetonitrile) Polar_Groups->Aprotic Favorable Interaction (Dipole-Dipole) NonPolar Non-Polar (Hexane, Toluene) Polar_Groups->NonPolar Disfavored NonPolar_Groups->Protic Disfavored NonPolar_Groups->Aprotic Moderate Interaction NonPolar_Groups->NonPolar Favorable Interaction (van der Waals)

Caption: Predicted interactions governing solubility.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different and complementary information for drug development.[8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium.[10][11] It is a property of the most stable crystalline form of the compound. This value is critical for preformulation and understanding the compound's intrinsic properties.[12] The "shake-flask" method is considered the gold standard for its determination.[2][13]

  • Kinetic Solubility: This is determined by dissolving the compound in a concentrated stock solution (typically DMSO) and then diluting it into the solvent of interest until precipitation occurs.[3] The resulting value is often higher than the thermodynamic solubility because it can represent the solubility of an amorphous form or a supersaturated solution.[8][12][14] Kinetic solubility is widely used in early drug discovery for high-throughput screening (HTS) due to its speed and low sample consumption.[9][15]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method is the most accurate and widely accepted for determining equilibrium solubility.[11][13][16] It measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid material.

Objective: To determine the equilibrium solubility in a panel of selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (solid, >99% purity)

  • Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane) of analytical grade

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration system (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3][10] It is advisable to test multiple time points (e.g., 24h, 48h, 72h) for a new compound to ensure equilibrium has been reached; the concentration should plateau.[17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a short period to let the excess solid settle. Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Withdraw an aliquot of the supernatant using a syringe and pass it through a chemically compatible, non-adsorbing filter (e.g., PTFE for organic solvents). Discard the first few drops to saturate any binding sites on the filter.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.

    • Analyze the standards and the saturated samples by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the saturated samples by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

The following diagram outlines the workflow for the Shake-Flask method.

G start Start prep 1. Add Excess Solid (accurately weighed) to Vials start->prep solvent 2. Add Known Volume of Solvent prep->solvent equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) on Orbital Shaker solvent->equilibrate separate 4. Phase Separation (Centrifuge or Filter) equilibrate->separate analyze 5. Quantify Supernatant (HPLC-UV) separate->analyze end End: Thermodynamic Solubility Value analyze->end

Caption: Shake-Flask method experimental workflow.

Protocol 2: Kinetic Solubility via Nephelometry

This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock solution. It is a rapid assessment suitable for early discovery.[1][3]

Objective: To rapidly assess the kinetic solubility limit in an aqueous-organic co-solvent system.

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Test solvent (e.g., a mixture of buffer and organic solvent like acetonitrile)

  • 96-well microplates

  • Automated liquid handler

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Plate Preparation: Using an automated liquid handler, dispense the test solvent into the wells of a 96-well plate.

  • Compound Addition: Add small aliquots of the DMSO stock solution to the test solvent in increasing concentrations across the plate. The final DMSO concentration should be kept low (typically <5%) to minimize its co-solvent effects.

  • Incubation & Measurement: Shake the plate briefly and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer.[1]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering (i.e., no precipitation) is observed compared to controls.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison and interpretation.

Tabulated Solubility Data

The following table provides a template for presenting the experimentally determined thermodynamic solubility data for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Solvent ClassSolventPolarity IndexSolubility (mg/mL) at 25°CSolubility (mM) at 25°CQualitative Assessment
Polar Protic Methanol5.1[Experimental Value][Calculated Value]e.g., Very Soluble
Ethanol4.3[Experimental Value][Calculated Value]e.g., Freely Soluble
Polar Aprotic DMSO7.2[Experimental Value][Calculated Value]e.g., Very Soluble
Acetonitrile5.8[Experimental Value][Calculated Value]e.g., Soluble
Ethyl Acetate4.4[Experimental Value][Calculated Value]e.g., Sparingly Soluble
Non-Polar Toluene2.4[Experimental Value][Calculated Value]e.g., Slightly Soluble
n-Hexane0.1[Experimental Value][Calculated Value]e.g., Practically Insoluble

(Note: Polarity Index values are approximate. Qualitative assessments should be based on standard pharmacopeial definitions.)

Interpretation for Drug Development
  • High solubility in polar protic solvents (Methanol, Ethanol) would suggest suitability for developing simple parenteral formulations, provided toxicity of the solvent is managed.

  • Good solubility in polar aprotic solvents (DMSO, DMF) is crucial for in vitro screening assays, as these are common stock solution solvents.

  • Solubility in less polar solvents (Ethyl Acetate, Toluene) provides options for purification via crystallization and informs on the compound's lipophilicity.

  • Low solubility across all solvents would be a significant red flag, indicating potential bioavailability challenges and the need for advanced formulation strategies like amorphous solid dispersions or nano-suspensions.

Conclusion

Characterizing the solubility of a novel compound such as 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a foundational step in its development. By combining a theoretical understanding of its structural features with rigorous experimental protocols like the shake-flask method, researchers can generate the high-quality data needed to make informed decisions. This guide provides the necessary framework to approach this task systematically, ensuring that the resulting solubility profile is both accurate and directly applicable to the challenges of pharmaceutical development.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Pharmapproach. SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Al-Ali, A. A., et al. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Wagner, K. G. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Universitat de Barcelona. Solubility determination of compounds of pharmaceutical interest. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

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Exploratory

Predicting the Metabolic Stability of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its h...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides a comprehensive, technically-grounded framework for the preclinical assessment of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one's metabolic fate. We move beyond rote protocols to explain the causal-driven strategies essential for robustly characterizing a novel chemical entity (NCE). This document outlines a multi-tiered approach, from high-throughput in vitro screens using hepatic subcellular fractions and intact hepatocytes to definitive enzyme phenotyping and foundational in vivo pharmacokinetic studies. Each section is designed as a self-validating system, ensuring data integrity and confident decision-making in the lead optimization process.

The Foundational Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2] Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds for elimination.[3] For our target molecule, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, understanding its susceptibility to this biotransformation is paramount. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring frequent, high doses.[4] Conversely, a compound that is too stable may accumulate, leading to toxicity.

This guide details the strategic application of modern in vitro and in vivo techniques to build a comprehensive metabolic profile, enabling data-driven decisions to advance, modify, or terminate a candidate.

Tier 1 Assessment: In Vitro Hepatic Intrinsic Clearance

The initial and most crucial step is to determine the compound's intrinsic clearance (CLint), which measures the innate ability of hepatic enzymes to metabolize the drug.[3][5] We employ two complementary systems: human liver microsomes (HLM) and cryopreserved hepatocytes.

Human Liver Microsome (HLM) Stability Assay

Expertise & Rationale: The HLM assay is a cost-effective, high-throughput method focused primarily on Phase I metabolic reactions, which are largely mediated by cytochrome P450 (CYP) enzymes.[3][6] Microsomes are vesicles of the endoplasmic reticulum, containing a high concentration of these enzymes.[7] The assay's validity rests on the inclusion of the essential cofactor NADPH, which donates the reducing equivalents required for CYP enzyme activity.[8] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance.

Experimental Workflow: HLM Stability Assay

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Compound Prepare 1 µM Compound Solution in pH 7.4 Phosphate Buffer Preincubation Pre-incubate Compound + HLM at 37°C for 5 min Compound->Preincubation HLM Thaw & Dilute Pooled HLM to 0.5 mg/mL in Buffer HLM->Preincubation NADPH Prepare NADPH Cofactor Solution (e.g., 1 mM final concentration) Initiate Initiate Reaction: Add NADPH NADPH->Initiate Start T=0 Preincubation->Initiate Timepoints Sample at T=0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Samples: Add Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant via LC-MS/MS Centrifuge->LCMS Data Quantify Parent Compound Remaining LCMS->Data Hepatocyte_Workflow cluster_prep Cell Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Wash Wash & Determine Viability (e.g., Trypan Blue) Thaw->Wash Resuspend Resuspend to Target Density (e.g., 0.5-1.0 x 10^6 cells/mL) Wash->Resuspend IncubateCells Pre-incubate Cell Suspension at 37°C in CO2 Incubator Resuspend->IncubateCells AddCompound Add Compound (1 µM final conc.) This is T=0 IncubateCells->AddCompound Start Reaction Timepoints Sample at T=0, 15, 30, 60, 90, 120 min AddCompound->Timepoints Quench Quench Samples: Add Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge LCMS Analyze Supernatant via LC-MS/MS Centrifuge->LCMS Data Calculate % Parent Remaining LCMS->Data

Caption: Workflow for the cryopreserved hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability

  • Cell Revival: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.

  • Cell Preparation: Centrifuge the cell suspension to pellet the hepatocytes, remove the supernatant containing cryoprotectant, and resuspend in fresh medium. Perform a cell count and viability assessment (viability should be >80%).

  • Incubation Setup: Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL). [9]Add the suspension to a multi-well plate and pre-incubate at 37°C in a humidified 5% CO2 atmosphere. [10]4. Initiation: Add 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (final concentration 1 µM) to initiate the assay.

  • Sampling & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample and quench the reaction as described in the HLM protocol. [11][12]6. Analysis: Process and analyze samples via LC-MS/MS.

Data Analysis & Interpretation The data analysis is similar to the HLM assay, but the intrinsic clearance is normalized to the number of cells.

ParameterCalculationSignificance
Half-Life (t½) ln(2) / kDirect measure of stability in a complete cell system.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / 10^6 cells)A more comprehensive CLint value incorporating Phase I, Phase II, and cellular uptake. [9]

Comparing the CLint from hepatocytes to that from microsomes provides critical insight. A significantly higher CLint in hepatocytes suggests a major contribution from Phase II metabolism or that cellular uptake is a key factor.

Tier 2 Assessment: Reaction Phenotyping

Once metabolic liability is confirmed, the next crucial step is to identify which specific enzymes are responsible. This is vital for predicting drug-drug interactions (DDIs). [13][14]Regulatory agencies recommend identifying enzymes responsible for ≥25% of a drug's total clearance. [15]

Recombinant Enzyme Screening

Expertise & Rationale: This approach involves incubating the compound with a panel of individually expressed human enzymes, most commonly the major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5). [16][17]This method directly measures the capacity of each enzyme to metabolize the drug candidate without the confounding presence of other enzymes. [18]The rate of substrate depletion is measured for each isoform.

Protocol Summary

  • System: Commercially available recombinant human CYP enzymes co-expressed with cytochrome P450 reductase in a membrane preparation.

  • Incubation: Incubate 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one with each individual rCYP isoform in the presence of NADPH.

  • Analysis: Quantify the disappearance of the parent compound using LC-MS/MS.

  • Interpretation: The enzyme(s) showing the most significant depletion of the compound are identified as the primary metabolizing enzymes.

Chemical Inhibition Assay

Expertise & Rationale: This is a complementary and confirmatory approach performed in a more complex system like pooled HLM. [16]The assay involves co-incubating the drug candidate with known selective inhibitors for specific CYP enzymes. [13]A significant reduction in the metabolism of our compound in the presence of a specific inhibitor implicates that particular enzyme in its clearance.

Protocol & Interpretation

Target EnzymeSelective InhibitorExpected Outcome if Enzyme is Involved
CYP3A4 KetoconazoleSignificant decrease in metabolism of the test compound.
CYP2D6 QuinidineSignificant decrease in metabolism of the test compound.
CYP2C9 SulfaphenazoleSignificant decrease in metabolism of the test compound.
CYP2C19 TiclopidineSignificant decrease in metabolism of the test compound.
CYP1A2 FurafyllineSignificant decrease in metabolism of the test compound.

Consistent results between the recombinant enzyme and chemical inhibition assays provide high confidence in identifying the key metabolic pathways. [17]

Core Requirement: Bioanalytical Method

All in vitro metabolism assays depend on a robust and sensitive bioanalytical method to accurately quantify the test compound in a complex biological matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for this purpose due to its superior sensitivity, selectivity, and speed. [19][20][21] Workflow: LC-MS/MS Method Development

LCMS_Workflow cluster_ms Mass Spectrometry Optimization cluster_lc Liquid Chromatography Optimization cluster_validation Method Qualification Infusion Direct Infusion of Compound & Internal Standard (IS) Tune Tune MS Parameters: Optimize Precursor/Product Ions (MRM) Infusion->Tune Calibration Prepare Calibration Curve in Matrix Tune->Calibration Column Select Column (e.g., C18) MobilePhase Optimize Mobile Phase (Gradient, pH) Column->MobilePhase PeakShape Ensure Good Peak Shape & Separation from Matrix Components MobilePhase->PeakShape PeakShape->Calibration LLOQ Determine Linearity & Lower Limit of Quantification (LLOQ) Calibration->LLOQ Finalize Finalize Method for Sample Analysis LLOQ->Finalize

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Preparation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

This Application Note provides a scalable, industrial-standard protocol for the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis of next-generati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a scalable, industrial-standard protocol for the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . This scaffold is a critical intermediate in the synthesis of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors and other small-molecule immunomodulators.

The guide prioritizes chemoselectivity —specifically the reduction of nitro groups in the presence of a labile aryl bromide—and process safety suitable for kilogram-scale production.

Retrosynthetic Strategy & Pathway

The most robust route for 5-arylpyrrolidin-2-ones on a multi-gram to kilogram scale is the Nitro-Ester Reductive Cyclization method. This approach avoids the use of expensive transition metal coupling (Heck/Suzuki) on the pyrrolidone ring and establishes the C5-chiral center (racemic in this protocol; amenable to asymmetric catalysis) early in the sequence.

Synthetic Pathway Diagram

SynthesisPathway SM Starting Material 2-Nitro-5-bromo-3-methylbenzaldehyde Step1 Step 1: HWE Reaction (Formation of Cinnamate) SM->Step1 + Triethyl phosphonoacetate Base (NaH or KOtBu) Int1 Intermediate 1 Ethyl 3-(2-nitro-5-bromo-3-methylphenyl)acrylate Step1->Int1 Step2 Step 2: Michael Addition (Nitromethane) Int1->Step2 + Nitromethane Base (DBU) Int2 Intermediate 2 Ethyl 4-nitro-3-(2-nitro-5-bromo-3-methylphenyl)butanoate Step2->Int2 Step3 Step 3: Selective Reduction (Cyclization) Int2->Step3 H2, Pt/C (Sulfided) Prevents De-bromination Product Target Product 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one Step3->Product

Caption: Three-stage synthetic workflow emphasizing the critical selective reduction step.

Detailed Experimental Protocols

Stage 1: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Convert the aldehyde to the


-unsaturated ester.

Reagents:

  • Starting Material: 2-Nitro-5-bromo-3-methylbenzaldehyde (1.0 equiv)

  • Reagent: Triethyl phosphonoacetate (1.1 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (60% dispersion)

  • Solvent: Anhydrous THF (10 vol)

Protocol:

  • Preparation: Charge a reactor with anhydrous THF and cool to 0°C. Add KOtBu portion-wise, maintaining internal temperature <5°C.

  • Phosphonate Addition: Add triethyl phosphonoacetate dropwise over 30 minutes. Stir for 30 minutes at 0°C to generate the ylide.

  • Substrate Addition: Dissolve the aldehyde in THF (3 vol) and add dropwise to the ylide solution, maintaining temperature <10°C.

  • Reaction: Warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC for consumption of aldehyde.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (EtOAc).[1][2][3] Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from Hexanes/EtOAc or carry forward crude if purity >90%.

Stage 2: Michael Addition (Nitromethane)

Objective: Introduce the nitrogen source and extend the carbon chain to form the GABA skeleton.

Reagents:

  • Substrate: Intermediate 1 (Acrylate) (1.0 equiv)

  • Reagent: Nitromethane (5.0 equiv) – Note: Acts as solvent and reagent.

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)

  • Solvent: Acetonitrile (optional, if reducing Nitromethane volume)

Protocol:

  • Setup: Dissolve Intermediate 1 in Nitromethane (5 vol) (or MeCN/Nitromethane 1:1 mixture).

  • Addition: Cool to 0°C. Add DBU dropwise. Caution: Exothermic reaction.[4]

  • Reaction: Allow to warm to room temperature. Stir for 12–16 hours.

  • Monitoring: Check for disappearance of the acrylate double bond.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU), then saturated NaHCO₃ and brine.

  • Isolation: Concentrate under reduced pressure to yield the crude nitro-ester (Intermediate 2). This is typically an oil that solidifies upon standing.

Stage 3: Chemoselective Reductive Cyclization

Objective: Reduce both the aliphatic and aromatic nitro groups and cyclize to the lactam without removing the bromine atom.

Critical Control Point: Standard Pd/C hydrogenation will cause rapid debromination (loss of -Br). You must use a poisoned catalyst.

Reagents:

  • Substrate: Intermediate 2 (Nitro-ester) (1.0 equiv)

  • Catalyst: 5% Pt/C (Sulfided) (5 wt% loading) or 5% Pt/C + 0.5 equiv NH₄SCN (poison).

  • Solvent: Methanol/THF (1:1) or Ethyl Acetate.[1][2]

  • Reductant: Hydrogen Gas (H₂) or Ammonium Formate.

Protocol:

  • Loading: Charge the autoclave/hydrogenator with Intermediate 2 and solvent (10 vol).

  • Catalyst Addition: Add 5% Pt/C (sulfided) under inert atmosphere (N₂ purge).

  • Hydrogenation: Pressurize to 5–10 bar (70–145 psi) H₂. Heat to 50°C.

  • Reaction: Stir vigorously for 6–12 hours.

    • Mechanism:[2][5][6] The aliphatic nitro reduces to an amine, which immediately attacks the ethyl ester to close the lactam ring (pyrrolidinone). The aromatic nitro reduces to the aniline.[7]

  • Filtration: Cool to room temperature. Filter catalyst through a Celite pad.[1] Safety: Do not let the catalyst dry out (pyrophoric).

  • Purification: Concentrate the filtrate. The product often precipitates upon addition of Diethyl Ether or MTBE. If not, recrystallize from Ethanol/Water.

Process Parameters & Data Summary

Reaction Performance Table
StageReaction TypeKey ReagentCritical ParameterExpected Yield
1 HWE OlefinationTriethyl phosphonoacetateTemp <10°C during addition85–92%
2 Michael AdditionNitromethane / DBUControl Exotherm75–85%
3 Reductive CyclizationPt/C (Sulfided) / H₂No Pd/C (Debromination risk)70–80%
Analytical Characterization (Expected)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       7.8 (s, 1H, Lactam NH)
      
    • 
       7.1 (d, 1H, Ar-H, H-4)
      
    • 
       6.9 (d, 1H, Ar-H, H-6)
      
    • 
       5.1 (s, 2H, Ar-NH₂)
      
    • 
       4.8 (t, 1H, Chiral CH at C5)
      
    • 
       2.4–2.2 (m, 3H, Lactam CH₂)
      
    • 
       2.1 (s, 3H, Ar-CH₃)
      
    • 
       1.8 (m, 1H, Lactam CH₂)
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: ~269.0 (for ⁷⁹Br) / 271.0 (for ⁸¹Br). Pattern shows 1:1 doublet characteristic of mono-bromine.

Safety & Troubleshooting

Process Safety Logic

SafetyLogic Warning1 Warning: Nitromethane Shock sensitive when dry/pure. Dilute with solvent for scale. Warning2 Critical: Debromination Pd/C will strip Bromine. Use Sulfided Pt/C. Warning3 Exotherm Control Michael Addition is exothermic. Slow addition of DBU required. Step2_Node Stage 2: Michael Addition Step2_Node->Warning1 Step2_Node->Warning3 Step3_Node Stage 3: Hydrogenation Step3_Node->Warning2

Caption: Critical safety control points for the Michael addition and Hydrogenation stages.

Troubleshooting Guide
  • De-bromination observed (M-Br peak in MS):

    • Cause: Catalyst too active or H₂ pressure too high.

    • Fix: Switch to sulfided Pt/C. If already using, lower temperature to 25°C and reduce pressure to 1–2 bar. Add 0.1 equiv thiophene as a poison.

  • Incomplete Cyclization (Open chain amino-ester observed):

    • Cause: pH is too neutral.

    • Fix: Heat the crude amino-ester in Toluene/Acetic Acid (10:1) at reflux to force ring closure.

  • Low Yield in Michael Addition:

    • Cause: Polymerization of acrylate.

    • Fix: Ensure strictly anhydrous conditions. Lower the temperature to -10°C during DBU addition.

References

  • GABA-Lactam Synthesis via Nitro-Michael

    • Source: "Synthesis of 5-substituted-2-pyrrolidinones via Michael addition of nitromethane to -unsaturated esters." Journal of Organic Chemistry.
    • Relevance: Establishes the core 3-step protocol (HWE -> Michael -> Reduction).
  • Selective Reduction of Nitro Groups

    • Source: "Selective Hydrogenation of Halonitroarenes.
    • Relevance: Validates the use of sulfided Pt/C to prevent dehalogenation of aryl bromides during nitro reduction.
  • Source: "Safety of Nitromethane in Industrial Processes." Organic Process Research & Development.
  • General Pyrrolidinone Scaffolds in Drug Discovery

    • Source: "The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.

Sources

Application

Application Note: Advanced Recrystallization Techniques for the Purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context The compound 5-(2-Amino-5-bromo-3-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The compound 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 2060039-02-1) [1] is a highly functionalized bicyclic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and IRE1 pathway modulators [2].

Purifying this intermediate at scale presents significant physicochemical challenges. The molecule possesses a primary aniline moiety and a lactam ring, generating a dense network of intermolecular hydrogen bonds. Furthermore, the electron-rich aniline is highly susceptible to oxidative degradation, leading to colored azo/azoxy impurities. Crude mixtures typically contain des-bromo impurities, regioisomers from upstream electrophilic aromatic substitution, and unreacted starting materials.

This application note details a self-validating, anti-solvent recrystallization protocol designed to achieve >99.5% HPLC purity while circumventing common process pitfalls such as oiling out (liquid-liquid phase separation) and oxidative discoloration.

Physicochemical Profiling & Solvent Rationale

Selecting the correct solvent system requires balancing the polar hydrogen-bonding domains (amine, lactam) with the lipophilic domains (aryl ring, bromine, methyl group).

  • Primary Solvent (Good Solvent): 2-Propanol (IPA) . Alcohols are uniquely suited for this molecule because they act as both hydrogen-bond donors and acceptors, effectively disrupting the strong lactam-lactam and amine-lactam dimers at elevated temperatures (>70°C).

  • Anti-Solvent: n-Heptane . A non-polar aliphatic hydrocarbon that sharply decreases the solubility of the intermediate, driving supersaturation upon cooling.

The binary IPA/n-Heptane system provides a wide metastable zone width (MSZW), allowing for controlled crystal growth rather than rapid, uncontrolled precipitation [2].

Process Visualization

The following workflow illustrates the optimized anti-solvent recrystallization process, highlighting the critical control parameters (CCPs) at each stage.

Recrystallization N1 Crude 5-(2-Amino-5-bromo- 3-methylphenyl)pyrrolidin-2-one N2 Dissolution in 2-Propanol (80°C, N2 Atmosphere) N1->N2 N3 Hot Filtration (Remove insoluble particulates) N2->N3 N4 Anti-solvent Addition (n-Heptane at 65°C) N3->N4 N5 Seeding & Controlled Cooling (0.2°C/min to 5°C) N4->N5 N6 Filtration & Cold Wash (1:2 IPA:Heptane) N5->N6 N7 Vacuum Drying (45°C, 50 mbar) N6->N7 N8 Purified Intermediate (>99.5% HPLC Purity) N7->N8

Figure 1: Optimized anti-solvent recrystallization workflow for the target pyrrolidin-2-one intermediate.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual cues (complete dissolution, persistent cloudiness, crystal morphology) serve as real-time quality checks for the operator.

Reagents Required:

  • Crude 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (Assay ~85-90%)

  • 2-Propanol (IPA), HPLC grade, degassed

  • n-Heptane, HPLC grade, degassed

  • Pure seed crystals of the target compound

Procedure:

  • Inertion & Dissolution: Charge 100 g of crude intermediate into a 2 L jacketed glass reactor. Purge the headspace with Nitrogen (

    
    ) for 15 minutes. Add 500 mL (5 volumes) of degassed IPA.
    
    • Causality: Primary anilines oxidize rapidly at high temperatures in the presence of

      
      . Degassing and 
      
      
      
      blanketing prevent the formation of highly colored, difficult-to-purge azo impurities [3].
  • Heating: Heat the suspension to 80°C under moderate agitation (200 rpm) until complete dissolution is achieved.

  • Clarification (Hot Filtration): Pass the hot solution through a pre-warmed 1 µm PTFE inline filter into a secondary, pre-heated reactor (75°C).

    • Causality: Removes heterogeneous nucleation sites (dust, insoluble salts) which can cause premature, uncontrolled crystallization.

  • Anti-Solvent Addition: Adjust the reactor temperature to 65°C. Over 45 minutes, dose 700 mL (7 volumes) of n-Heptane into the reactor.

    • Causality: Adding the anti-solvent at elevated temperatures ensures the system enters the metastable zone without crossing the labile boundary, preventing the product from "crashing out" as an impure amorphous solid.

  • Seeding: Cool the mixture to 60°C. The solution should remain clear. Charge 0.5 g (0.5% w/w) of pure seed crystals slurried in 5 mL of n-Heptane. Hold the temperature at 60°C for 1 hour.

    • Causality: This is the most critical step to prevent oiling out (Liquid-Liquid Phase Separation) . The lactam's high polarity can cause it to phase-separate as a heavy oil in heptane. Seeding forces the thermodynamic preference toward solid crystal lattice formation rather than liquid coacervation [3].

  • Controlled Cooling: Initiate a linear cooling ramp of 0.2°C/min down to 5°C. Hold at 5°C for 2 hours.

    • Causality: A slow cooling ramp maintains a constant, low level of supersaturation, promoting the growth of large, pure crystals while leaving structurally similar regioisomers dissolved in the mother liquor.

  • Isolation & Washing: Filter the slurry via a Nutsche filter. Wash the filter cake with 200 mL (2 volumes) of pre-chilled (5°C) 1:2 IPA:n-Heptane.

  • Drying: Dry the solid under vacuum (50 mbar) at 45°C for 12 hours to yield the purified product.

Quantitative Data: Impurity Rejection Profile

The efficacy of this specific IPA/Heptane recrystallization protocol is demonstrated by its robust impurity rejection, summarized in Table 1.

Component / ImpurityCrude Profile (Area % HPLC)Mother Liquor (Area % HPLC)Purified API (Area % HPLC)
Target Compound 88.4% 12.1% >99.5%
Des-bromo Impurity4.2%38.5%<0.1%
Regioisomer (4-bromo)5.1%42.0%0.2%
Oxidation Products (Color)2.3%7.4%Not Detected

Table 1: HPLC area percentage tracking of the target compound and critical impurities across the recrystallization unit operation. The data highlights the preferential partitioning of regioisomers into the mother liquor.

Mechanistic Insights (E-E-A-T)

Addressing Liquid-Liquid Phase Separation (LLPS): Molecules containing both highly polar hydrogen-bonding motifs (like the pyrrolidin-2-one ring) and lipophilic bulk (the bromomethylphenyl group) are notorious for LLPS, commonly referred to as "oiling out." When anti-solvent is added, the chemical potential of the solute increases. If the nucleation kinetics are slow, the solute will separate into a solute-rich liquid phase rather than a solid crystal.

Our protocol circumvents this by strictly controlling the temperature during heptane addition (maintaining high solubility) and introducing seed crystals exactly at the upper boundary of the metastable zone. The seeds provide immediate surface area for crystal lattice integration, kinetically outcompeting the formation of the solute-rich liquid phase.

Aniline Stability and Color Purge: The 2-amino group is an electron-rich primary amine. At temperatures above 60°C, ambient oxygen can initiate single-electron transfer (SET) reactions, leading to radical coupling and the formation of highly conjugated, intensely colored impurities. The strict adherence to degassed solvents and a continuous nitrogen sweep is not merely a safety precaution, but a critical quality attribute (CQA) control to ensure the final powder is off-white rather than brown/purple.

References

  • BLD Pharmatech Co., Limited. 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 2060039-02-1). ChemBuyersGuide.
  • World Intellectual Property Organization. (2019). Aryl-bipyridine amine derivatives as phosphatidylinositol phosphate kinase inhibitors (Patent No. WO2019126733A1). Google Patents.
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. ISBN: 978-0123865373.
Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Detection and Quantification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Abstract This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. The method is designed for use in research, development, and quality control environments. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water with trifluoroacetic acid as a modifier. A photodiode array (PDA) detector was employed for detection and peak purity analysis. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to confirm the stability-indicating nature of the method.

Introduction

5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a heterocyclic compound with potential applications in pharmaceutical development. The pyrrolidinone ring is a key structural motif in many biologically active molecules.[1] Accurate and reliable quantification of this compound and its potential impurities or degradants is crucial for ensuring product quality and safety. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds.[2][3] This application note provides a comprehensive guide to developing and validating a stability-indicating HPLC method for this specific analyte.

The primary objective was to develop a method that can separate the main compound from its degradation products, which may be formed under various stress conditions.[4] This is essential for assessing the stability of the drug substance and ensuring the analytical method is fit for its intended purpose.[5]

Materials and Methods

2.1. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[6][7][8]

  • Data acquisition and processing software.

2.2. Chemicals and Reagents

  • 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

2.3. Chromatographic Conditions

The initial chromatographic conditions were selected based on the physicochemical properties of the analyte (an aromatic amine with a pyrrolidinone structure) and common practices in reversed-phase chromatography.[3][9][10]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 90-10% B, 20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column was chosen as it is a versatile, hydrophobic stationary phase suitable for the retention of moderately polar to non-polar compounds like the target analyte.[11][12]

  • Mobile Phase: A mixture of water and acetonitrile provides good solvating power for a wide range of compounds. The addition of 0.1% Trifluoroacetic Acid (TFA) serves two key purposes: it controls the pH of the mobile phase to ensure consistent ionization of the analyte and residual silanols on the stationary phase, and it acts as an ion-pairing agent to improve peak shape and retention, especially for basic compounds like aromatic amines.[13][14][15]

  • Detector: A Photodiode Array (PDA) detector was selected for its ability to monitor absorbance across a wide range of wavelengths simultaneously.[16][17] This is crucial for method development to determine the optimal detection wavelength and for assessing peak purity, which is a key requirement for a stability-indicating method.[7]

Method Development and Optimization

The method development process followed a systematic approach to achieve optimal separation and sensitivity.

Caption: HPLC Method Development Workflow.

3.1. Column and Mobile Phase Screening

Different reversed-phase columns (C18, C8, and Phenyl) were evaluated. The C18 column provided the best retention and peak shape for the parent compound. Both acetonitrile and methanol were tested as organic modifiers. Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds and was chosen for this method.

3.2. pH and Modifier Optimization

The use of an acidic modifier was critical for achieving sharp, symmetrical peaks for the basic amine group in the analyte. Trifluoroacetic acid (TFA) at a concentration of 0.1% was found to be optimal.[18][19]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed on the 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one reference standard.[4][20][21] The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20][22]

Caption: Forced Degradation Study Workflow.

4.1. Protocol for Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1N HCl. Heat at 60°C.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 1N NaOH. Heat at 60°C.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Expose the solid sample to 80°C.[22]

  • Photolytic Degradation: Expose the sample solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/square meter).[22]

4.2. Results of Forced Degradation

The compound showed significant degradation under acidic, basic, and oxidative conditions. Minor degradation was observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis of the parent peak passed, confirming the specificity and stability-indicating nature of the method.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[5][23][24][25] The following parameters were evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradants.[5]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.[26]

  • Accuracy: The closeness of the test results to the true value.[26]

  • Precision: The degree of agreement among individual test results (repeatability and intermediate precision).[25]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte. Peak purity index > 0.999.Passed
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9998
Range 80-120% of the test concentration10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%[26]99.2% - 101.5%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition.Passed

Detailed Protocols

6.1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 10 µg/mL to 150 µg/mL for linearity determination.

  • Sample Solution: Prepare the sample solution to have a target concentration of 100 µg/mL in the diluent.

6.2. Protocol for Accuracy (Recovery) Study

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three concentration levels: 80%, 100%, and 120% of the target concentration.[23]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.[23]

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. The method is suitable for routine quality control analysis and for stability studies of the drug substance. The use of a PDA detector provides additional confidence in the results through peak purity analysis.

References

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved from [Link]

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Retrieved from [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. Retrieved from [Link]

  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Forum. (2008, October 26). the role of TFA on Reverse phase chromatography? Retrieved from [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Retrieved from [Link]

  • PubMed. (2004, July 16). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Pyrrolidinone, 1-[3-(dimethylamino)propyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MDPI. (2012, July 2). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]

  • Taylor & Francis Online. (2017, October 15). Chiral HPLC Separations of 1-Azabicyclo[2.2.1]Heptan-3-One and 1-Alkoxycarbonylalkyl-Pyrrolidine-3-Carboxylic Acid Alkyl Ester E. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps? Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (1983, May). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in... Retrieved from [Link]

  • Chromatography Online. (2023, December 8). Enantiomer Separations. Retrieved from [Link]

  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

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Application

Suzuki coupling reaction protocols using 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for the Synthesis of Novel Biaryl Compounds Using 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Introduction: Navigating a Challenging Yet Rewarding Coupling Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Protocols for the Synthesis of Novel Biaryl Compounds Using 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Introduction: Navigating a Challenging Yet Rewarding Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed transformation is a cornerstone in the pharmaceutical industry, enabling the construction of complex biaryl scaffolds that are central to many active pharmaceutical ingredients (APIs).[4][5]

This guide focuses on a particularly intriguing and challenging substrate: 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . Its structure presents a unique set of considerations for the synthetic chemist. The aryl bromide is the reactive handle for the Suzuki coupling, but it is flanked by two ortho substituents—an amino group and a methyl group. This substitution pattern creates significant steric hindrance around the reaction center, a common hurdle in cross-coupling chemistry.[6][7] Furthermore, the free amino group, while a valuable synthetic handle for further functionalization, can potentially interact with the palladium catalyst, necessitating a carefully designed catalytic system.[8]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide to successfully employ this substrate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, explore the rationale behind component selection, and provide detailed, field-proven protocols to empower the synthesis of novel molecular architectures.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing any reaction. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the aryl bromide. This is often the rate-determining step and results in a Pd(II) complex.[1]

  • Transmetalation: Before this step can occur, the organoboron species (e.g., a boronic acid) must be activated by a base to form a more nucleophilic "ate" complex (a boronate).[10][11][12] This boronate then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9][13]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdX Ar-Pd(II)L_n-Br OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)3⁻ ArPdAr Ar-Pd(II)L_n-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' in1 in2 BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Component Selection for a Hindered Substrate

The success of coupling 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one hinges on choosing a catalytic system that can overcome the significant steric hindrance and tolerate the free amine.

Palladium Precatalyst and Ligand: The Heart of the System

For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ are often inefficient. The key is to use a combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized ligand, or to use an integrated "precatalyst" where the ligand is already complexed to the palladium.[14] The ligand stabilizes the palladium center and its bulkiness can accelerate the reductive elimination step, which is crucial for forming sterically congested biaryls.

Ligand ClassExample(s)Suitability for this ApplicationRationale
Simple Phosphines PPh₃PoorNot bulky or electron-rich enough to promote efficient coupling of hindered substrates. Often leads to slow reactions or catalyst decomposition.
Bulky Biarylphosphines SPhos, RuPhos, XPhosExcellentThese are the state-of-the-art ligands for challenging couplings. Their large steric profile and electron-rich nature promote fast oxidative addition and reductive elimination, overcoming the hindrance from the ortho-methyl and ortho-amino groups.[6][8][15]
N-Heterocyclic Carbenes (NHCs) IMes, IPr (often in PEPPSI precatalysts)Very GoodNHCs are strong sigma-donors that form highly stable and active palladium complexes. They are excellent for coupling unreactive aryl chlorides and are also effective for sterically hindered aryl bromides.[15][16]
Ferrocenyl Phosphines dppfModerateWhile a robust and versatile ligand, it may be less effective than modern biarylphosphines for extremely hindered systems like the target substrate.[17]

Recommendation: For initial trials, a Buchwald-type biarylphosphine ligand such as SPhos or RuPhos paired with a palladium source like Pd₂(dba)₃ or a corresponding integrated precatalyst (e.g., SPhos Pd G3) is highly recommended.

Base Selection: The Activator

The base's primary role is to activate the boronic acid.[18] For challenging couplings, the choice of base is critical. Weaker bases may not facilitate transmetalation efficiently, leading to low yields.

BaseTypeSuitability & Comments
Potassium Carbonate (K₂CO₃) ModerateA common and cost-effective choice, often used in a biphasic solvent system (e.g., dioxane/water). May be less effective for this highly hindered substrate.[15]
Cesium Carbonate (Cs₂CO₃) StrongThe higher solubility of cesium salts in organic solvents can be advantageous. It is a very effective base for difficult couplings.[4][15]
Potassium Phosphate (K₃PO₄) StrongAn excellent choice for sterically demanding reactions. It is a strong, non-nucleophilic base that effectively promotes the formation of the boronate species without causing side reactions.[5][18]

Recommendation: Potassium phosphate (K₃PO₄) is the recommended starting point due to its proven efficacy in difficult Suzuki couplings.

Solvent System: The Reaction Medium

The solvent must dissolve the organic substrates, and in many cases, work with an aqueous solution of the base. Polar aprotic solvents are the standard.[19]

SolventBoiling Point (°C)Comments
1,4-Dioxane 101A very common and effective solvent, often used with water (e.g., 4:1 ratio) to dissolve the base.[5]
Tetrahydrofuran (THF) 66A good solvent, but its lower boiling point may result in slower reaction rates compared to dioxane or toluene.[20]
Toluene 111A non-polar option that works well, especially with highly soluble bases like K₃PO₄. Allows for higher reaction temperatures.
2-Methyl-THF 80A greener alternative to THF with a higher boiling point. Often provides excellent results.[4]

Recommendation: A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a robust starting point that balances solubility and reaction temperature.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

Protocol 1: Recommended Method Using a Buchwald Precatalyst

This protocol utilizes a modern, highly active precatalyst that simplifies reaction setup and provides high efficiency for challenging substrates.

Materials:

  • 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the starting aryl bromide.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Proceed with the Work-up and Purification protocol described below.

Protocol 2: Alternative Method with In-Situ Catalyst Generation

This protocol is useful when using a separate palladium source and ligand.

Materials:

  • 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol% Pd)

  • RuPhos (2.2 - 4.4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Toluene (degassed)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and RuPhos to a flame-dried Schlenk flask.

  • Add the 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, the arylboronic acid, and K₃PO₄.

  • Add degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the reaction to room temperature and proceed with purification.

Protocol 3: Troubleshooting via Amine Protection

If direct coupling yields are low due to potential catalyst inhibition by the free amine, a protection-coupling-deprotection sequence can be employed. The protection step converts the amine to an acetamide, which is less coordinating.[5]

Step 3a: Protection of the Amine

  • Dissolve 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (1.0 equiv) in acetonitrile or dichloromethane.

  • Add acetic anhydride (1.2 equiv) and a base such as triethylamine or pyridine (1.5 equiv).

  • Stir at room temperature for 1-4 hours until TLC or LC-MS shows complete conversion to the N-acetylated product.

  • Perform an aqueous workup and purify the resulting acetamide by crystallization or column chromatography.

Step 3b: Suzuki Coupling of the Acetamide

  • Use the purified N-(4-bromo-2-methyl-6-(5-oxopyrrolidin-2-yl)phenyl)acetamide as the starting material in Protocol 1 or 2 . The reaction conditions are generally compatible with the amide group.[5]

Step 3c: Deprotection (Post-Coupling)

  • The resulting biaryl acetamide can be deprotected under standard acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) hydrolysis conditions to reveal the free amine on the final product.

Product Isolation and Purification

Proper work-up and purification are essential to isolate the desired product free of impurities like unreacted starting materials, homo-coupled byproducts, and residual palladium.[21]

Purification_Workflow Start Completed Reaction Mixture Cool 1. Cool to Room Temperature Start->Cool Dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) Cool->Dilute Filter 3. Filter through Celite® (Removes solid Pd species) Dilute->Filter Wash 4. Aqueous Wash (Wash with water and brine) Filter->Wash Dry 5. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Purify Crude->Purify Column Column Chromatography Purify->Column Recrystal Recrystallization Purify->Recrystal Final Pure Product Column->Final Recrystal->Final

Caption: A general workflow for the purification of Suzuki coupling products.

Detailed Work-up Procedure:

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the heterogeneous palladium black and other insoluble materials.[21] Rinse the pad with additional solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and then saturated aqueous sodium chloride (brine).[22]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • The resulting crude material can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[22]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand/base combination.3. Reaction temperature too low.1. Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.2. Switch to a more active ligand (e.g., SPhos, RuPhos) and a stronger base (K₃PO₄ or Cs₂CO₃).3. Increase the reaction temperature (e.g., from 80 °C to 100 °C).
Significant Homo-coupling 1. Reaction conditions too harsh.2. Oxygen contamination.1. Lower the reaction temperature or reduce the catalyst loading.2. Improve inert atmosphere technique; ensure solvents are thoroughly degassed.
Protodeborylation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents if possible (with a strong, soluble base like K₃PO₄).2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) which is more stable.[14]
Debromination of Starting Material 1. Certain ligand/base combinations can promote this side reaction.1. Change the ligand or base. Sometimes a milder base can suppress this pathway.2. Ensure high purity of reagents.
Product is Difficult to Purify 1. Co-elution with unreacted boronic acid or homo-coupled byproduct.1. To remove excess boronic acid, an acidic or basic wash during workup can be effective. Alternatively, optimize chromatography conditions (adjusting solvent polarity).[21]

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Refining Purification Methods for Suzuki Coupling Reaction Products. BenchChem.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO.
  • Solvent Effects on the Selectivity of Palladium-C
  • Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. BenchChem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • 17.2.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org.
  • Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals.
  • The effect of different solvents on the Suzuki coupling reac- tion a.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. BenchChem.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2 - University of Cambridge. University of Cambridge.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig

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Method

Optimal storage and handling conditions for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Technical Application Note: Optimal Storage and Handling of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Executive Summary 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a specialized chiral intermediate, of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimal Storage and Handling of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Executive Summary

5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a specialized chiral intermediate, often utilized in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and immunomodulatory drugs (IMiDs). Its structural complexity—featuring a labile primary aniline, a photosensitive aryl bromide, and a hydrolytically susceptible lactam ring—demands a rigorous "Cold Chain" stewardship protocol.

Improper storage leads to three primary degradation pathways: oxidative dimerization (aniline coupling), photolytic debromination , and racemization of the C5-chiral center. This guide defines the field-standard protocols to maintain >98% purity over extended storage periods.

Physicochemical Profile & Stability Risk Analysis

To design a robust handling protocol, one must first understand the molecular vulnerabilities.

FeatureChemical MoietyRisk FactorMitigation Strategy
Oxidation Primary Aniline (–NH₂)High. Susceptible to formation of azo/nitroso species and "browning" upon air exposure.Store under Inert Gas (Argon/N₂).
Photolysis Aryl Bromide (–Br)Moderate. UV light can catalyze radical debromination or homolytic cleavage.Amber vials; avoid direct sunlight.
Hydrolysis Pyrrolidin-2-one (Lactam)Low-Moderate. Stable at neutral pH; ring-opening occurs in strong acid/base.Maintain pH 6.0–8.0 in solution. Avoid protic solvents for long-term storage.
Chirality C5-StereocenterModerate. Risk of racemization under thermodynamic stress (heat/base).Avoid temperatures >40°C; store at -20°C.

Protocol A: Solid-State Storage (The "Gold Standard")[1]

Objective: Isolate the solid compound from thermodynamic and environmental stressors.

Storage Decision Tree

StorageProtocol Start Compound Receipt Inspect Visual Inspection (Color/Clumping) Start->Inspect Decision Usage Timeline? Inspect->Decision ShortTerm Immediate Use (< 2 Weeks) Decision->ShortTerm Daily Exp. LongTerm Long Term (> 2 Weeks) Decision->LongTerm Banking Fridge Refrigerate (2-8°C) Desiccator Cabinet ShortTerm->Fridge Aliquot Aliquot to Avoid Freeze-Thaw Cycles LongTerm->Aliquot Freezer Deep Freeze (-20°C) Argon Backfill Aliquot->Freezer

Figure 1: Decision logic for assigning storage conditions based on experimental frequency.

Detailed Methodology:
  • Vessel Selection: Use Amber Borosilicate Glass vials with PTFE-lined screw caps. Avoid clear glass to prevent photolytic degradation of the C-Br bond [1].

  • Atmosphere: For storage >2 weeks, purge the headspace with Argon (Ar) or Nitrogen (N₂) gas to displace oxygen, protecting the aniline group.

  • Temperature:

    • Long-term: -20°C ± 5°C .

    • Short-term: 2–8°C .

  • Hygroscopicity Management: Store vials inside a secondary container (desiccator) with active silica gel or Drierite™ to prevent hydrolysis of the lactam ring.

Protocol B: Solubilization & Handling

Objective: Create stable stock solutions for biological assays or synthesis without inducing precipitation or degradation.

Solubility Profile
  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mM). Preferred for bio-assays.

  • Ethanol: Moderate. Avoid for long-term storage due to potential transesterification/solvolysis risks.

  • Water: Poor/Insoluble.

Stock Solution Preparation Workflow

Solubilization Weigh Weigh Solid (Ambient Temp) Solvent Add Anhydrous DMSO (Grade ≥99.9%) Weigh->Solvent Mix Vortex/Sonicate (30s, Low Heat) Solvent->Mix QC Visual Check (Clear Solution) Mix->QC Store Aliquot & Freeze (-20°C or -80°C) QC->Store

Figure 2: Step-by-step workflow for preparing stable stock solutions.

Critical Handling Steps:

  • Equilibration: Allow the refrigerated solid vial to warm to Room Temperature (RT) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic solid [2].

  • Solvent Grade: Use Anhydrous DMSO (stored over molecular sieves). Water content in DMSO can accelerate lactam hydrolysis.

  • Freeze-Thaw Discipline: Aliquot stock solutions into single-use volumes (e.g., 50 µL). Repeated freeze-thaw cycles cause micro-precipitation and concentration gradients.

Quality Control: Self-Validating Systems

To ensure the protocol is working, implement a "Self-Validating" QC check using HPLC.

HPLC Method Parameters (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic system) and 210 nm (Amide bond).

Pass Criteria:

  • Purity: ≥ 98.0% (Area under curve).

  • Impurity Flag: Appearance of a peak at RRT (Relative Retention Time) ~0.8 often indicates the de-brominated species (photolysis product) or the oxidized azo-dimer (late eluting).

References

  • Sigma-Aldrich. (2023). Product Specification: 5-(2-Bromophenyl)-2-pyrrolidinone (Analogous Scaffold Stability Data). Retrieved from

  • Bachem. (2022). Handling and Storage of Peptides and Small Molecules.[1] Bachem Technical Guides. Retrieved from

  • PubChem. (2023). Compound Summary: 5-Bromo-2-methylpyridin-3-amine (Functional Group Reactivity). National Library of Medicine. Retrieved from

  • MDPI. (2015). Synthesis of Pyrrolidinone Derivatives and Stability Analysis. Molbank 2015.[2] Retrieved from

Sources

Application

Preparation of stock solutions for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one in DMSO

Application Note: Preparation of Stock Solutions for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one in DMSO Abstract This technical guide provides a rigorous protocol for the solubilization, preparation, and storage...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Stock Solutions for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one in DMSO

Abstract

This technical guide provides a rigorous protocol for the solubilization, preparation, and storage of stock solutions for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (hereafter referred to as ABMP-Pyrrolidinone ). As a substituted phenyl-pyrrolidinone derivative, this compound exhibits specific physicochemical properties requiring careful handling to maintain biological potency. This note addresses the critical parameters of solvent selection (anhydrous DMSO), concentration calculations, dissolution mechanics, and long-term stability management to prevent experimental artifacts such as precipitation or oxidative degradation.

Compound Profile & Physicochemical Considerations

Before initiating solubilization, the researcher must validate the specific lot properties.[1] The presence of the pyrrolidin-2-one ring and the primary amine on the phenyl group suggests a molecule with moderate polarity but significant lipophilicity driven by the bromo-methyl-phenyl core.

PropertyValue (Theoretical)Notes
Chemical Formula C₁₁H₁₃BrN₂OVerify against specific Lot CoA.
Molecular Weight ~269.14 g/mol Critical: Check for salt forms (e.g., HCl, TFA) which alter MW.
Solubility (DMSO) High (>10 mM)Primary amine and amide functionalities facilitate H-bonding with DMSO.
Solubility (Water) Low / PoorLikely to precipitate in aqueous buffers >100 µM.
Stability Risks Oxidation, HygroscopicityThe primary amine is susceptible to oxidation; DMSO is hygroscopic.

Expert Insight: The 5-position on the pyrrolidinone ring is a chiral center. Ensure you are working with the correct enantiomer or racemate as specified by your experimental design, as solubility is identical but biological activity will differ.

Materials & Reagents

  • Compound: ABMP-Pyrrolidinone (Solid powder).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%), Cell Culture Grade.

    • Why: Water content in standard DMSO can catalyze hydrolysis or cause compound precipitation upon freezing.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps.

    • Why: Amber glass protects photosensitive bromo-substituents; PTFE prevents leaching of plasticizers found in standard polypropylene tubes.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Protocol: Preparation of Stock Solution

Step 1: Molarity Calculations

Do not rely on generic volume additions. Calculate the exact volume of DMSO required based on the weighed mass to achieve the target concentration (typically 10 mM or 50 mM).

Formula:



Table 1: Quick Reference for 10 mM Stock (Assuming MW = 269.14 g/mol )

Mass of Compound (mg)Volume of DMSO (µL)
1.0 mg371.5 µL
5.0 mg1857.7 µL (1.86 mL)
10.0 mg3715.5 µL (3.72 mL)
Step 2: Weighing & Solubilization
  • Weighing: Tare an amber glass vial. Weigh the compound directly into the vial. Record the exact mass (e.g., 1.05 mg).

  • Calculation Adjustment: Recalculate the required DMSO volume based on the actual weighed mass, not the target mass.

  • Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex: Cap tightly and vortex at medium speed for 30 seconds.

    • Visual Check: Hold the vial against a light source. The solution should be clear and free of particulate matter.

    • Sonication (Conditional): If particles persist, sonicate in a water bath at room temperature for 2-5 minutes. Avoid heating above 30°C to prevent degradation.

Step 3: Aliquoting & Storage

Never store the bulk stock in a single container if it will be used multiple times. Freeze-thaw cycles introduce moisture (condensation), leading to compound crystallization.

  • Aliquot: Dispense the stock into single-use aliquots (e.g., 20–50 µL) using sterile polypropylene microcentrifuge tubes (acceptable for frozen storage) or glass inserts.

  • Label: Date, Concentration, Compound ID, and Solvent.

  • Freeze: Store at -20°C for short term (<1 month) or -80°C for long term (>1 month).

Workflow Visualization

The following diagram illustrates the critical decision points and workflow for preparing the stock solution, emphasizing the "Check Solubility" loop.

StockPrep Start Start: Solid Compound (ABMP-Pyrrolidinone) Weigh Weigh Mass (mg) & Calculate DMSO Vol Start->Weigh AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Weigh->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Inspect Visual Inspection: Clear Solution? Vortex->Inspect Sonicate Sonicate (2-5 min) < 30°C Inspect->Sonicate No (Particulates) Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Yes Sonicate->Inspect Store Store at -80°C (Amber Vials) Aliquot->Store

Caption: Logical workflow for solubilization, emphasizing the iterative inspection loop to ensure complete dissolution prior to storage.

Troubleshooting & Biological Application

Precipitation in Aqueous Media ("Crashing Out")

When diluting the DMSO stock into cell culture media or assay buffer, the hydrophobic nature of the bromo-phenyl group may cause precipitation.

  • Mechanism: Rapid change in solvent polarity reduces solubility.

  • Solution:

    • Serial Dilution: Perform intermediate dilutions in DMSO first (e.g., 10 mM Stock → 1 mM in DMSO → 10 µM in Media).

    • Rapid Mixing: Vortex the media immediately upon adding the DMSO spike.

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize cytotoxicity and solubility issues [1].

Color Change
  • Observation: Solution turns yellow/brown over time.

  • Cause: Oxidation of the aniline (amino-phenyl) moiety.

  • Action: Discard the aliquot. Ensure future stocks are stored under inert gas (Nitrogen/Argon) if possible and strictly kept in amber vials.

References

  • Emulate Bio. (2019). Protocol for Compound Treatment Solution Preparation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one synthesis

Welcome to the Technical Support Center. This portal provides an in-depth troubleshooting guide for the synthesis of the pharmaceutical intermediate 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal provides an in-depth troubleshooting guide for the synthesis of the pharmaceutical intermediate 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. This guide is built on a self-validating, three-step synthetic workflow: (1) Regioselective Friedel-Crafts acylation, (2) Stepwise imine formation, and (3) Chemoselective reductive lactamization.

Below, you will find workflow visualizations, quantitative optimization data, mechanistic FAQs, and field-proven protocols designed to resolve common yield-limiting bottlenecks.

I. Synthetic Workflow & Failure Point Analysis

The following diagram maps the critical path of the synthesis, highlighting the specific stages where side reactions or yield drops typically occur.

Workflow SM Starting Material N-(4-bromo-2-methylphenyl)acetamide Step1 Step 1: Friedel-Crafts Acylation (+ Succinic Anhydride, AlCl3) SM->Step1 Int1 Intermediate 1 4-(2-acetamido-5-bromo-3-methylphenyl) -4-oxobutanoic acid Step1->Int1 FAQ 1: Yield Drop / Regioselectivity Step2 Step 2: Imine Formation (+ NH4OAc, Ti(OiPr)4) Int1->Step2 FAQ 2: Lactone Byproduct Int2 Intermediate 2 4-Iminobutanoic Acid Derivative Step2->Int2 Step3 Step 3: Reduction & Cyclization (+ NaBH(OAc)3, Toluene Reflux) Int2->Step3 FAQ 4: Debromination Product Target Molecule 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one Step3->Product FAQ 3: Incomplete Cyclization

Synthetic workflow for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one with key failure points.

II. Quantitative Data: Reaction Optimization Summary

To facilitate rapid troubleshooting, the table below summarizes the causal variables affecting reaction yield and the quantitative improvements achieved through our optimized conditions.

Reaction StepCritical ParameterSub-optimal ConditionOptimized ConditionExpected Yield Increase
Friedel-Crafts Acylation AlCl₃ Equivalents1.1 - 1.5 eq2.5 - 3.0 eq+35% (Prevents stalling)
Reductive Amination Reagent AdditionDirect (All-in-one)Indirect (Stepwise)+40% (Eliminates lactone)
Reductive Amination Hydride SourcePd/C + H₂NaBH(OAc)₃+50% (Zero debromination)
Lactamization Thermodynamic DriveAmbient TempToluene Reflux + p-TsOH+25% (Forces ring closure)
III. Troubleshooting FAQs

Q1: Why is the yield of the 4-oxobutanoic acid intermediate so low during the initial Friedel-Crafts acylation? Causality: The starting material, N-(4-bromo-2-methylphenyl)acetamide, presents a complex electronic environment. While the acetamido group is a strong ortho/para director, the bromine atom is deactivating. Acylation must occur at position 6 (which becomes position 1' in the product, cleanly yielding the 2-amino-5-bromo-3-methylphenyl substitution pattern). If the Lewis acid (AlCl₃) ratio is too low, the reaction stalls. AlCl₃ coordinates strongly with the acetamido carbonyl, the succinic anhydride, and the newly formed ketone product. Solution: You must use a stoichiometric excess of at least 2.5 to 3.0 equivalents of anhydrous AlCl₃ to saturate all coordination sites and maintain catalytic activity[1]. Furthermore, strict temperature control (0–5 °C during addition) is required to prevent premature deprotection of the acetamido group, which would form a Lewis acid-amine complex and permanently halt electrophilic aromatic substitution[2].

Q2: During the reductive amination step, I am observing significant formation of a gamma-butyrolactone byproduct instead of the desired pyrrolidin-2-one. How can I prevent this? Causality: This is a classic kinetic issue. If you use a "direct" reductive amination protocol (mixing the ketone, amine, and reducing agent simultaneously), the hydride donor reduces the ketone of the 4-oxobutanoic acid to a secondary alcohol faster than the imine can form. The resulting 4-hydroxybutanoic acid rapidly undergoes intramolecular cyclization to form a gamma-butyrolactone. Solution: Employ an "indirect" (stepwise) reductive amination protocol[3]. Pre-incubate the 4-oxobutanoic acid with ammonium acetate and a water scavenger (like Titanium(IV) isopropoxide) for 2–4 hours. Do not add the reducing agent until in-process analytical tools (like FTIR) confirm complete imine formation.

Q3: The reductive amination proceeds, but the final cyclization to the pyrrolidin-2-one is incomplete, leaving open-chain amino acid in the mixture. Why? Causality: While 4-aminobutanoic acids often spontaneously cyclize to gamma-lactams, the bulky 2-amino-5-bromo-3-methylphenyl substituent at the 4-position imposes severe steric strain. This raises the activation energy required for the intramolecular amidation to occur at room temperature. Solution: Shift the thermodynamic equilibrium. After the reduction is quenched, perform a solvent swap to toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) and reflux the mixture using a Dean-Stark trap. The continuous removal of water will thermodynamically drive the lactamization to 100% completion.

Q4: I am losing the bromine atom (debromination) during the reductive amination. What is causing this? Causality: If you are using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) to reduce the imine, the palladium catalyst will readily undergo oxidative addition into the activated aryl-bromide bond, leading to rapid hydrodehalogenation. Solution: Abandon Pd/C-catalyzed hydrogenation for this specific halogenated substrate. Switch to a mild, chemoselective hydride reagent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent selectively reduces the protonated iminium species without affecting the aryl halide[3].

IV. Validated Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specified physical changes, you can verify the success of each step in real-time.

Protocol 1: Regioselective Friedel-Crafts Acylation
  • Preparation: Charge a flame-dried reaction vessel with N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) and succinic anhydride (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

  • Activation: Cool the mixture to 0–5 °C under an inert nitrogen atmosphere.

  • Catalysis: Add anhydrous Aluminum Chloride (AlCl₃, 3.0 eq) portion-wise over 30 minutes. Maintain the internal temperature below 5 °C.

    • Self-Validation Check: Upon addition of AlCl₃, the slurry will transition to a deep amber/red solution. This color change confirms the successful generation of the highly electrophilic acylium-Lewis acid complex.

  • Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Workup: Quench the reaction by slow, dropwise addition to an ice-water mixture containing 1M HCl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the 4-oxobutanoic acid intermediate.

Protocol 2: Stepwise Reductive Amination & Lactamization
  • Imine Formation: Dissolve the 4-oxobutanoic acid intermediate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Add ammonium acetate (10.0 eq) and Titanium(IV) isopropoxide (2.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation Check: Pull an aliquot for FTIR analysis. The disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the appearance of an imine C=N stretch (~1640 cm⁻¹) confirms it is safe to proceed to reduction.

  • Chemoselective Reduction: Cool the mixture to 0 °C and add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Stir for an additional 6 hours at room temperature.

  • Quench: Quench with saturated aqueous NaHCO₃ and extract with DCM. Concentrate the organic layer to yield the crude acyclic amino acid.

  • Thermodynamic Cyclization: Redissolve the crude intermediate in toluene (15 mL/g). Add a catalytic amount of p-Toluenesulfonic acid (0.1 eq).

  • Reflux: Attach a Dean-Stark apparatus and reflux the mixture for 8 hours.

    • Self-Validation Check: The collection of the theoretical volume of water in the Dean-Stark trap visually confirms the completion of the lactamization ring-closure.

  • Isolation: Wash the toluene layer with aqueous NaHCO₃, concentrate, and purify via recrystallization to obtain the pure 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

V. References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Reddy, P. R., et al. (2004). A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development, 8(6), 1065-1068.[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical barriers associated with 5-(2-Amino-5-bromo-3-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical barriers associated with 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one . This compound presents unique challenges in aqueous media due to its hybrid "brick-dust" and "grease-ball" properties[1].

Below, you will find a mechanistic breakdown of its solubility issues, an interactive Q&A troubleshooting section, and self-validating experimental protocols to ensure your downstream assays are not compromised by API precipitation.

Physicochemical Profiling & Causality

To formulate a successful solubilization strategy, we must first deconstruct the molecule's structural liabilities. The table below summarizes the quantitative and qualitative data driving our experimental choices.

Table 1: Structural Liabilities and Solubilization Impact

Structural MotifPhysicochemical ConsequenceSolubilization BarrierRecommended Strategy
5-Bromo & 3-Methyl Groups High lipophilicity (LogP ↑).Acts as a "grease-ball" molecule; energetically unfavorable to disrupt water's hydrogen-bond network[1].Cosolvent systems (PEG 400 / PG) to lower dielectric constant[2].
Pyrrolidin-2-one (Lactam) Strong H-bond donor (NH) and acceptor (C=O).High crystal lattice energy ("brick-dust" behavior); resists solvation[1].Physical disruption via Cyclodextrin complexation[3].
2-Amino Group (Aniline) Weakly basic (Estimated pKa ~3.5 - 4.5).Neutral and un-ionized at physiological pH (7.4), leading to rapid precipitation.pH adjustment (pH < 3) combined with hydrotropes.

Troubleshooting & FAQs

Q1: Why does 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one immediately crash out of solution when diluted in standard PBS (pH 7.4)? A: The precipitation is driven by a thermodynamic rejection of the molecule by the aqueous phase. At pH 7.4, the 2-amino group remains unprotonated, rendering the entire molecule neutral. The highly lipophilic 5-bromo and 3-methyl substituents force the surrounding water molecules into a highly ordered, entropically unfavorable cage. Simultaneously, the pyrrolidin-2-one ring facilitates strong intermolecular hydrogen bonding with adjacent API molecules. This dual "brick-dust/grease-ball" nature means the compound prefers self-association over aqueous solvation[1].

Q2: I need to test this compound in a cell-based assay and cannot use extreme pH or high concentrations of DMSO. What is the most bio-compatible approach? A: We highly recommend Cyclodextrin Inclusion Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic phenyl ring (bearing the bromo and methyl groups) acts as an ideal "guest" that inserts into the lipophilic central cavity of HP-β-CD. The hydrophilic outer hydroxyl groups of the cyclodextrin then interface with the aqueous media, masking the drug's hydrophobicity without altering its covalent structure[3].

Q3: For an in vivo liquid formulation, what cosolvent system provides the best thermodynamic stability against precipitation? A: A ternary cosolvent system utilizing Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) is optimal. PEG 400 and PG act synergistically to reduce the dielectric constant and hydrogen-bond density of the aqueous bulk phase. By creating a less-polar microenvironment, the energy barrier for the solvation of the non-polar bromo-phenyl region is significantly lowered, preventing nucleation and precipitation upon injection[2][4].

Solubilization Workflows & Logical Architecture

Workflow Start Evaluate API Solubility 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Condition1 In Vitro Cell Assays (Requires High Biocompatibility) Start->Condition1 Low Toxicity Needed Condition2 In Vivo / Parenteral (Requires High Concentration) Start->Condition2 High Loading Needed Action1 HP-β-CD Complexation (Kneading Method) Condition1->Action1 Action2 Ternary Cosolvent System (PEG 400 + PG + Water) Condition2->Action2 Validate Self-Validation: Quantify via HPLC / UV-Vis Confirm absence of Tyndall scattering Action1->Validate Action2->Validate

Caption: Decision architecture for selecting the appropriate solubilization strategy based on assay requirements.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system . Do not proceed to biological testing without completing the final validation step to ensure the API is fully solubilized and not merely suspended as sub-visible aggregates.

Protocol A: HP-β-CD Inclusion Complexation (Kneading Method)

Mechanism: Solid-state mechanical disruption forces the hydrophobic bromo-phenyl moiety into the cyclodextrin cavity, trapping it in a highly soluble state[5].

Materials: API, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Methanol/Water (50:50 v/v), Mortar and Pestle.

  • Molar Calculation: Weigh out the API and HP-β-CD in an exact 1:1 molar ratio. (Note: HP-β-CD has an average MW of ~1400 g/mol ).

  • Physical Mixing: Transfer both powders into a clean, dry mortar. Triturate lightly for 5 minutes to ensure a homogenous physical mixture.

  • Solvent Addition: Add the Methanol/Water (50:50 v/v) dropwise to the powder bed until a thick, uniform paste is formed. Do not over-wet; the mechanical shear is critical for complexation.

  • Kneading: Vigorously knead the paste with the pestle for 45–60 minutes. As the solvent evaporates and the paste thickens, add micro-drops of the solvent to maintain the paste consistency.

  • Drying: Transfer the kneaded mass to a vacuum oven set at 40°C. Dry for 24 hours to remove all residual solvent traces.

  • Pulverization & Sieving: Gently pulverize the dried complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Dissolve a known mass of the complex in deionized water. The solution must be optically clear (no Tyndall effect under a laser pointer). Centrifuge at 10,000 x g for 10 minutes and analyze the supernatant via UV-Vis spectrophotometry to confirm 100% drug recovery.

Kneading A 1:1 Molar Mix (API + HP-β-CD) B Dropwise Solvent (MeOH:H2O) A->B C High-Shear Kneading (45-60 mins) B->C D Vacuum Drying (40°C, 24h) C->D E Soluble Complex (Optically Clear) D->E

Caption: Step-by-step workflow for the Cyclodextrin Kneading Method.

Protocol B: Ternary Cosolvent Solubilization (PEG 400 / PG)

Mechanism: Modulating the dielectric constant of the bulk fluid to thermodynamically favor the dissolution of the lipophilic bromo-methyl-phenyl ring[2][4].

Materials: API, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Sterile Water for Injection (WFI).

  • Primary Solubilization: Weigh the required amount of API and transfer it to a glass vial. Add PEG 400 to achieve 30% of the final target volume.

  • Vortex & Sonication: Vortex the mixture for 2 minutes. Place the vial in an ultrasonic bath at 35°C for 15 minutes. The API should completely dissolve into a clear, viscous liquid. (Causality: PEG 400 possesses extensive hydrophobic interaction capabilities, breaking the API's crystal lattice).

  • Secondary Cosolvent Addition: Slowly add Propylene Glycol (PG) to achieve 20% of the final target volume while under continuous magnetic stirring (400 RPM). Stir for 10 minutes.

  • Aqueous Phase Titration: Dropwise, add the remaining 50% volume using WFI. Critical: The aqueous phase must be added last and slowly to prevent localized supersaturation and sudden nucleation of the API.

  • Self-Validation Step: Store the formulated solution at 4°C for 24 hours. Inspect for microscopic crystal growth. Filter an aliquot through a 0.22 µm PTFE syringe filter and quantify the API concentration via HPLC. If the pre-filtration and post-filtration concentrations are identical, the system is thermodynamically stable.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:[Link]

  • Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. PMC (NIH). Available at: [Link]

  • β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. MDPI. Available at: [Link]

  • Enhanced Solubility of Modafinil via Solubilization Techniques. Semantic Scholar. Available at:[Link]

  • Solubility Enhancement of Etoricoxib by Cosolvency Approach. SciSpace. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation Profiling of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Welcome to the Analytical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist drug development professionals in identifying, understanding, and mitigating the chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to assist drug development professionals in identifying, understanding, and mitigating the chemical degradation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 2060039-02-1). This portal synthesizes regulatory expectations[1], mechanistic organic chemistry, and self-validating analytical protocols to ensure the scientific integrity of your stability-indicating methods.

Part 1: Knowledge Base & FAQs

Q1: What are the primary degradation pathways for this molecule under ICH Q1A(R2) stress conditions? A: The molecule contains three highly reactive moieties: a pyrrolidin-2-one (lactam) ring, a primary aniline, and an aryl bromide. Consequently, the primary pathways are:

  • Hydrolysis: Acid/base-catalyzed ring opening of the lactam[2].

  • Oxidation: N-oxidation or nitroso formation at the primary aniline[3].

  • Photolysis: Photodehalogenation of the aryl bromide[4].

Q2: How can I definitively differentiate between lactam hydrolysis and aniline oxidation using LC-HRMS? A: Rely on exact mass shifts. Hydrolysis involves the addition of water across the lactam bond, resulting in a mass shift of +18.01 Da . Oxidation of the aniline typically yields an N-oxide or hydroxylamine, resulting in a mass shift of +15.99 Da . High-resolution mass spectrometry (HRMS) easily resolves this 2 Da difference.

Q3: Why am I observing a significant M-78 Da mass shift exclusively in my photostability samples? A: This is the classic signature of photodehalogenation[5]. Under UV irradiation, the C-Br bond undergoes homolytic cleavage. The resulting aryl radical abstracts a hydrogen atom from the solvent or excipient matrix. The loss of Bromine (-78.91 Da) and gain of Hydrogen (+1.01 Da) yields a net mass shift of approximately -78 Da.

Part 2: Troubleshooting Guide & Mechanistic Causality

Issue 1: Unexpected Hydrolytic Ring Opening (Lactam Hydrolysis)
  • The Symptom: Appearance of a highly polar degradant (+18 Da) during formulation in aqueous vehicles or during acid/base forced degradation.

  • Mechanistic Causality: The pyrrolidin-2-one ring is a cyclic amide. Under extreme pH conditions, water or hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon. This leads to the cleavage of the C-N bond, unraveling the ring into a linear

    
    -amino acid derivative[2].
    
  • Mitigation & Validation: Buffer aqueous formulations strictly between pH 5.0 and 7.0. Self-Validating Check: When analyzing this degradant, ensure your LC gradient starts at a low organic composition (e.g., 2% Acetonitrile), as the resulting zwitterionic

    
    -amino acid will exhibit significantly reduced retention on a standard C18 column compared to the parent lactam.
    
Issue 2: Oxidative Degradation of the Aniline Moiety
  • The Symptom: Generation of +16 Da or +32 Da degradants, often accompanied by a color change (yellowing/browning) in the sample solution.

  • Mechanistic Causality: The primary amine is situated on an electron-rich aromatic ring (further activated by the electron-donating methyl group). This makes the nitrogen highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides, leading to the formation of hydroxylamines, nitroso compounds, or downstream azo dimers[3].

  • Mitigation & Validation: Sparge dissolution media with nitrogen and evaluate the addition of antioxidants (e.g., ascorbic acid or BHT). Self-Validating Check: Treat the oxidized sample with a mild reducing agent (like TCEP); if the +16 Da peak reverts to the parent mass, the degradation is confirmed as a reversible N-oxidation.

Issue 3: Photolytic Dehalogenation
  • The Symptom: Rapid degradation under ICH Q1B light exposure, yielding a -78 Da degradant.

  • Mechanistic Causality: Aryl halides absorb UV light, exciting the molecule to a triplet state which triggers the homolytic cleavage of the carbon-bromine bond[4]. The highly reactive aryl radical then abstracts a hydrogen atom from its environment[5].

  • Mitigation & Validation: Utilize amber glassware for all analytical preparations and implement opaque blister packaging for the final drug product.

Part 3: Quantitative Data Summary

The following table summarizes the key quantitative metrics required for identifying the degradation products of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (


).
Degradation PathwayStructural ModificationChemical FormulaExact Mass (m/z)Mass Shift (

Da)
Primary Stressor
Parent Compound Intact Molecule

268.02N/AN/A
Hydrolysis Lactam ring opening (

-amino acid)

286.03+18.010.1N HCl / 0.1N NaOH
Oxidation Aniline N-oxidation

284.01+15.993%

Photolysis Photodehalogenation (Des-bromo)

190.11-77.91UV/Vis Light (ICH Q1B)

Part 4: Standard Operating Procedures (SOPs)

Protocol: Self-Validating Forced Degradation Study

This protocol is designed to achieve the ICH Q1A(R2) target of 5–20% degradation[6], ensuring the analytical method is genuinely stability-indicating.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of the API in a chemically inert diluent (e.g., 50:50 Water:Acetonitrile).

Step 2: Stress Application Divide the stock into five aliquots and apply the following conditions:

  • Control: Store at 4°C in the dark.

  • Acid Hydrolysis: Add 0.1N HCl (1:1 v/v). Heat at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1N NaOH (1:1 v/v). Heat at 60°C for 24 hours.

  • Oxidation: Add 3%

    
     (1:1 v/v). Store at room temperature for 24 hours.
    
  • Photolysis: Expose to 1.2 million lux hours and 200 watt hours/square meter (ICH Q1B).

Step 3: Neutralization & Quenching Neutralize the acid/base samples with equimolar NaOH/HCl. Quench the peroxide sample with sodium metabisulfite to halt the reaction and protect the LC column.

Step 4: LC-HRMS Analysis & Mass Balance Validation (The Self-Validating Step) Analyze all samples using a gradient LC-HRMS method (C18 column, Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile). System Suitability & Validation: Calculate the Mass Balance . Convert the peak areas of all identified degradants and the remaining parent compound into molar equivalents. The sum must equal 95%–105% of the control sample's molarity. A mass balance


 indicates that volatile degradants have escaped, or highly retained polymeric species are stuck on the column, requiring immediate method optimization.

Part 5: Pathway Visualization

DegradationPathways Parent 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one (Parent API) Hydrolysis Lactam Ring Opening (γ-Amino Acid) Mass Shift: +18 Da Parent->Hydrolysis Acid/Base Hydrolysis Oxidation Aniline Oxidation (N-Oxide / Nitroso) Mass Shift: +16 to +32 Da Parent->Oxidation Peroxides/O2 Oxidative Stress Photolysis Photodehalogenation (Des-bromo Derivative) Mass Shift: -78 Da Parent->Photolysis UV/Vis Light Photolysis

Fig 1: Primary degradation pathways of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Part 6: References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams - cdnsciencepub.com - 2

  • Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - aip.org - 3

  • Nickel-Catalyzed Photodehalogenation of Aryl Bromides - thieme-connect.com - 5

  • Photodehalogenation of aryl halides - researchgate.net - 4

  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - gmp-compliance.org - 1

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects - resolvemass.ca - 6

Sources

Optimization

Technical Support Center: Optimizing Purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. The presence of structurally similar byproducts, residual starting materials, and reagents from the synthesis can pose significant challenges to obtaining this compound with high purity. This document offers a structured approach to identifying and resolving common purification issues through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to equip you with the expertise to streamline your purification workflow, improve yield, and ensure the integrity of your final compound.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Issue 1: My final product shows persistent impurities after column chromatography.

Q: I've performed silica gel column chromatography, but my NMR/LC-MS analysis still shows the presence of closely eluting impurities. What are my next steps?

A: This is a common challenge, especially with aromatic amines which can interact strongly with silica gel.[1] Here’s a systematic approach to improve your separation:

  • Optimize Your Mobile Phase: If you are using a standard hexane/ethyl acetate system, the polarity may not be optimal for separating your target compound from its byproducts.[1]

    • Introduce a More Polar Solvent: Try a gradient with dichloromethane/methanol. The methanol can help to break up interactions between the amine and the silica.

    • Add a Basic Modifier: To minimize tailing and improve the resolution of basic compounds like your aromatic amine, add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) at 0.1-1% (v/v) is a common choice. This "neutralizes" the acidic silanol groups on the silica surface that can cause peak broadening.[1]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider an alternative stationary phase.

    • Amine-Functionalized Silica: This is an excellent option for purifying basic compounds as it minimizes the acid-base interactions that lead to poor separation on standard silica.[1]

    • Alumina (Basic or Neutral): Basic alumina can be very effective for purifying amines.[1] However, be mindful that it can sometimes be more reactive than silica.

    • Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be highly effective.[1] A mobile phase of water/acetonitrile with a basic modifier like TEA can provide excellent separation.[1]

  • Consider a Different Purification Technique: If chromatography is still not providing the desired purity, recrystallization is a powerful alternative.

Issue 2: I am experiencing low yield after purification.

Q: My initial reaction appears to have a high conversion rate by TLC, but my final isolated yield is significantly lower than expected. Where could I be losing my product?

A: Low yield can be attributed to several factors throughout the workup and purification process.[2] Here's a checklist of potential causes and solutions:

  • Workup Losses:

    • Aqueous Solubility: Your product may have some solubility in the aqueous layer during extraction.[2] To mitigate this, back-extract the aqueous layer with your organic solvent to recover any dissolved product.

    • Emulsion Formation: Emulsions can trap your product.[2] To break an emulsion, try adding brine or passing the mixture through a pad of Celite.

  • Chromatography Losses:

    • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel, especially if it is unstable to acidic conditions.[2] Using a less acidic stationary phase like neutral alumina or amine-functionalized silica can prevent this.

    • Co-elution: If your product is co-eluting with a byproduct, you may be discarding fractions that contain a significant amount of your desired compound. Re-evaluate your fraction analysis.

  • Recrystallization Losses:

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[3][4] Always use the minimum amount of hot solvent required to dissolve your solid.[4]

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals.[3] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

Issue 3: My product "oils out" during recrystallization instead of forming crystals.

Q: When I try to recrystallize my crude product, it separates as an oil rather than forming solid crystals. How can I resolve this?

A: "Oiling out" is a common problem in crystallization and can occur for several reasons.[3]

  • High Impurity Level: A high concentration of impurities can significantly lower the melting point of your compound, causing it to separate as a liquid.[3]

    • Solution: First, try to remove some of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may not be ideal for your compound.

    • Solution: Experiment with different solvent systems. A good recrystallization solvent should dissolve your compound when hot but not when cold. You may need to use a mixed solvent system to achieve the desired solubility properties.

  • Cooling Rate is Too Fast: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice.[3]

    • Solution: Ensure slow cooling. You can insulate the flask to slow down the rate of cooling.[3]

  • Low Melting Point: The compound itself may have a low melting point close to the boiling point of the solvent.

    • Solution: Choose a lower-boiling point solvent or use a mixed solvent system to lower the temperature at which the solution becomes saturated.

Frequently Asked Questions (FAQs)

Q1: What are the likely byproducts in the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one?

A1: While the specific byproducts will depend on the synthetic route, common impurities in reactions forming substituted pyrrolidinones can include:

  • Unreacted starting materials.

  • Over-alkylation or over-arylation products.

  • Products of side reactions, such as the formation of isomeric furanones, which can be difficult to distinguish from the desired pyrrolidone by NMR alone.[5]

  • For syntheses involving reduction of a nitro group, incomplete reduction can lead to nitro- or nitroso-containing impurities.

Q2: How can I effectively remove residual water from my purified product?

A2: After an aqueous workup, it is crucial to remove all traces of water from the organic layer before concentrating the solvent. This is typically done using a drying agent.[4]

  • Common Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are effective choices.

  • Procedure: Add the drying agent to the organic solution and swirl. If the drying agent clumps together, there is still water present. Continue adding the drying agent until some of it remains free-flowing as a fine powder.[4] Then, filter or decant the dried solution.

Q3: What is the best way to monitor the progress of my column chromatography?

A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column chromatography.[6]

  • Procedure: Before starting your column, identify a solvent system that gives good separation of your desired compound from impurities on a TLC plate. The ideal Rf value for your product should be around 0.3. During the column, collect fractions and spot them on a TLC plate to track the elution of your compound.

Q4: Can I use distillation to purify 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one?

A4: Distillation is generally used for purifying liquids with significantly different boiling points. Given that your target compound is likely a solid at room temperature and has a relatively high molecular weight, distillation is probably not a suitable primary purification method. It could potentially be used to remove low-boiling solvents or impurities, but techniques like chromatography and recrystallization will be more effective for achieving high purity.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed for the purification of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one when standard methods are insufficient.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel.

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution:

    • Start with a non-polar solvent system (e.g., 100% hexanes) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate.

    • If the product is still not eluting or is tailing, switch to a more polar system such as dichloromethane/methanol.

    • For persistent issues, add 0.5% triethylamine to the mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing your compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Persistent Impurities after Chromatography Poor separation on silica gelOptimize mobile phase (add basic modifier), change stationary phase (amine-functionalized silica, alumina), or use reversed-phase chromatography.
Low Yield Product loss during workup or purificationBack-extract aqueous layers, use a less reactive stationary phase, use minimal solvent for recrystallization.
"Oiling Out" during Recrystallization High impurity level, inappropriate solvent, rapid coolingPre-purify by another method, screen for a better solvent system, ensure slow cooling.

Visualizations

Purification Workflow

PurificationWorkflow Crude_Product Crude 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Analysis Purity Analysis (NMR, LC-MS) Column_Chromatography->Analysis Recrystallization Recrystallization Recrystallization->Analysis Pure_Product Pure Product (>98%) Analysis->Recrystallization Purity Not OK Analysis->Pure_Product Purity OK

Caption: A general workflow for the purification of the target compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting Start Impure Product after Column Chromatography Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add TEA) Start->Optimize_Mobile_Phase Purity_Check1 Purity Improved? Optimize_Mobile_Phase->Purity_Check1 Change_Stationary_Phase Change Stationary Phase (e.g., Amine-Silica, Alumina) Purity_Check2 Purity Improved? Change_Stationary_Phase->Purity_Check2 Reversed_Phase Try Reversed-Phase Chromatography Purity_Check3 Purity Improved? Reversed_Phase->Purity_Check3 Purity_Check1->Change_Stationary_Phase No Success Pure Product Purity_Check1->Success Yes Purity_Check2->Reversed_Phase No Purity_Check2->Success Yes Purity_Check3->Success Yes

Caption: A decision tree for troubleshooting column chromatography issues.

References

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). American Chemical Society. Retrieved March 7, 2026, from [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google Patents. (n.d.).
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Infinome. Retrieved March 7, 2026, from [Link]

  • How To: Troubleshoot a Reaction - University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved March 7, 2026, from [Link]

  • Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals - ACS Publications. (2020, August 25). Retrieved March 7, 2026, from [Link]

  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3). Save My Exams. Retrieved March 7, 2026, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography - Publisso. (2020, October 9). Retrieved March 7, 2026, from [Link]

  • Synthesis of Pyrrolidinone Derivatives from Aniline, an Aldehyde and Diethyl Acetylenedicarboxylate in an Ethanolic Citric Acid Solution under Ultrasound Irradiation - ResearchGate. (2016, March 9). Retrieved March 7, 2026, from [Link]

  • GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. (n.d.). Retrieved March 7, 2026, from [Link]

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis - PMC - NIH. (2025, December 26). Retrieved March 7, 2026, from [Link]

  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - RSC Publishing. (2016, March 11). Retrieved March 7, 2026, from [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. (n.d.). Retrieved March 7, 2026, from [Link]

  • Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 5-Methylene-2-pyrrolones - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole - Google Patents. (n.d.).
  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • WO2008150500A1 - A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole - Google Patents. (n.d.).
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - ResearchGate. (2022, December 2). Retrieved March 7, 2026, from [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office - EP 1720833 B1 - EPO. (2016, August 31). Retrieved March 7, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Chiral Chromatography of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Welcome to the dedicated support center for resolving enantiomers of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for resolving enantiomers of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of this specific compound.

The structure of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one presents a unique challenge for chiral separation due to the presence of multiple functional groups: a basic primary amine, a lactam ring, and an aromatic ring with steric hindrance. These features necessitate a carefully considered approach to method development. This guide is structured to address issues from initial method setup to advanced troubleshooting, ensuring scientific integrity and providing actionable solutions.

Frequently Asked Questions (FAQs)

Getting Started & Initial Observations

Q1: I'm starting my method development. Which type of chiral stationary phase (CSP) is most likely to be successful for this compound?

A1: For a molecule with the structural complexity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, polysaccharide-based CSPs are the most effective starting point. These phases, derived from cellulose or amylose, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are all relevant to your analyte.[1][2][3] Specifically, begin screening with columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors.[2] These have a high success rate for a broad range of compounds.

Q2: What is a good starting mobile phase for screening on a polysaccharide CSP?

A2: A systematic screening approach is recommended, testing Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) modes.[4]

  • Normal Phase (NP): Start with a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (EtOH). A typical initial condition is 90:10 (v/v) Hexane:Alcohol.[2] Given the basicity of the primary amine, adding a basic additive like 0.1% diethylamine (DEA) or 2-propylamine is crucial to prevent poor peak shape.[5][6][7]

  • Reversed-Phase (RP): Use a mobile phase of acetonitrile (ACN) or methanol (MeOH) with an aqueous buffer. A starting point could be 50:50 (v/v) ACN:Water with a buffer such as 10-20 mM ammonium acetate.[5]

  • Polar Organic (PO): A mixture of ACN with MeOH or EtOH can also be effective.

Q3: I am not seeing any separation (co-elution) in my initial screening runs. What should I do next?

A3: Co-elution is common during initial screening. Don't be discouraged. The next logical step is to systematically vary the mobile phase composition and screen different CSPs.

  • Change the Alcohol Modifier (NP): If you started with IPA, switch to EtOH, or vice-versa. The nature of the alcohol can significantly alter selectivity.[8]

  • Vary Modifier Percentage: Adjust the alcohol percentage in 5-10% increments (e.g., 80:20, 70:30). This changes the mobile phase strength and can reveal a separation.

  • Switch CSPs: If one polysaccharide column yields no results, try another with a different selector (e.g., switch from a cellulose-based to an amylose-based column).[9]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results.[1][10][11][12] It uses supercritical CO2 as the main mobile phase with a small amount of alcohol co-solvent.[11]

Troubleshooting Guide: Resolving Specific Issues

This section addresses common problems encountered during the optimization of the chiral separation method.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The two enantiomer peaks are co-eluting or are only partially separated, resulting in a resolution value below the generally accepted baseline of 1.5.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Protocols & Explanations:

  • Mobile Phase Optimization:

    • Rationale: The choice of alcohol modifier and its concentration directly impacts the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which is fundamental to chiral recognition.[4][13]

    • Protocol:

      • Prepare mobile phases with varying ratios of Hexane:Alcohol (e.g., 95:5, 90:10, 85:15, 80:20).

      • If using IPA, prepare an equivalent set of mobile phases with EtOH.

      • Inject the sample with each mobile phase, ensuring the column is fully equilibrated (at least 10-20 column volumes) between runs.

      • Analyze the resulting chromatograms for any signs of peak separation. Even a small shoulder on the peak is a positive sign.

  • Temperature Optimization:

    • Rationale: Temperature affects the thermodynamics of the analyte-CSP interaction. Generally, lower temperatures increase the stability of the transient diastereomeric complexes, often leading to better resolution.[5] However, the effect can be compound-dependent.[5]

    • Protocol:

      • Set the column thermostat to a lower temperature, e.g., 15°C or 10°C.

      • Allow the system to fully equilibrate.

      • Inject the sample and compare the resolution to the run at ambient temperature.

      • If resolution worsens, try increasing the temperature in 5°C increments (e.g., 30°C, 35°C), as this can sometimes improve efficiency.[5]

  • Additive Concentration:

    • Rationale: For basic analytes like yours, the basic additive (e.g., DEA) competes with the analyte for active sites on the silica surface, reducing peak tailing.[5] Sometimes, a higher concentration of the additive can also influence the chiral recognition mechanism itself, potentially improving selectivity.[6][8]

    • Protocol:

      • Prepare mobile phases with slightly higher concentrations of the basic additive (e.g., 0.2%, 0.3% DEA).

      • Inject the sample and observe the effect on both peak shape and resolution. Be aware that excessive additive concentrations can sometimes suppress the interaction needed for separation.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Asymmetric peaks, most commonly peak tailing, where the latter half of the peak is broader than the front half. This compromises integration accuracy and resolution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Detailed Protocols & Explanations:

  • Rule out Column Overload:

    • Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion (typically fronting, but can also cause tailing).[5]

    • Protocol:

      • Prepare a 1:10 and a 1:100 dilution of your sample in the mobile phase.

      • Inject the diluted samples. If the peak shape improves significantly, the original sample concentration was too high.[5]

  • Optimize Sample Solvent:

    • Rationale: The ideal sample solvent is the mobile phase itself.[14] If a stronger solvent is used to dissolve the sample, it can cause the analyte to precipitate upon injection or interfere with the initial interaction with the stationary phase, leading to peak distortion.

    • Protocol:

      • If not already doing so, dissolve your sample directly in the mobile phase.

      • If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.

  • Check Column Health:

    • Rationale: Over time, columns can become contaminated with strongly retained impurities from samples, or the stationary phase can degrade, leading to poor performance.[5][15]

    • Protocol: Column Washing

      • Disconnect the column from the detector to avoid contamination.

      • Consult the manufacturer's instructions for recommended washing solvents. For polysaccharide-based columns, flushing with 100% IPA or EtOH is often a good first step.

      • For immobilized CSPs, stronger solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) may be permissible and more effective at removing contaminants. CAUTION: Never use these solvents with traditional "coated" CSPs, as it will permanently damage the column.[14][15]

      • After washing, re-equilibrate the column thoroughly with the mobile phase before re-injecting the sample.

Issue 3: Irreproducible Retention Times

Symptom: The retention times of the enantiomers shift from one injection to the next, making quantification unreliable.

Potential Causes & Solutions:

  • Inadequate Column Equilibration:

    • Cause: Switching between different mobile phases (especially those with different additives) without allowing sufficient time for the column to equilibrate.

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting an analytical run.

  • Mobile Phase Instability:

    • Cause: Volatile components (like hexane or DEA) can evaporate over time, changing the composition of the mobile phase.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[5]

  • Temperature Fluctuations:

    • Cause: Lack of a column thermostat or significant changes in ambient lab temperature can affect retention.

    • Solution: Use a column oven to maintain a constant, controlled temperature.

  • Additive "Memory Effect":

    • Cause: Additives, particularly basic or acidic ones, can strongly adsorb to the stationary phase.[16][17] When you switch to a mobile phase without the additive, it can slowly leach off the column, causing retention times to drift over many injections.[7][16][17]

    • Solution: If you suspect a memory effect, a thorough column wash is required (see protocol above). When developing methods, it is best to dedicate a specific column to methods that use a particular class of additive to avoid this issue.[15]

Data Summary & Starting Protocols

Table 1: Recommended Initial Screening Conditions

ParameterNormal Phase (NP)Reversed-Phase (RP)Supercritical Fluid Chromatography (SFC)
Column Polysaccharide-based (e.g., Cellulose or Amylose tris(3,5-dimethylphenylcarbamate))Polysaccharide-based (Reversed-Phase compatible version)Same as Normal Phase
Mobile Phase A n-Hexane10mM Ammonium Acetate in WaterSupercritical CO2
Mobile Phase B Isopropanol or EthanolAcetonitrile or MethanolMethanol or Ethanol
Composition 90:10 (A:B)50:50 (A:B)85:15 (A:B) Gradient to 60:40 over 10 min
Additive 0.1% Diethylamine (DEA)0.1% DEA (if needed for peak shape)0.1% - 0.3% DEA in Modifier
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min
Temperature 25°C25°C40°C
Detection UV (e.g., 254 nm or as determined by analyte spectrum)UV (as above)UV (as above)

References

  • HPLC Technical Tip: Chiral Method Development - Phenomenex.
  • Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem.
  • Enantiomeric separation of optically active pyridazinone deriv
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library | W
  • Supercritical Fluid Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Supercritical fluid chrom
  • The effect of high concentration additive on chiral separations in supercritical fluid chrom
  • Playing with Selectivity for Optimal Chiral Separation - LCGC Intern
  • Trouble with chiral separations - Chrom
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Optimization of mobile phase for chiral separ
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
  • Memory effect of mobile phase additives in chiral separ
  • Frequently Asked Questions - Daicel Chiral Technologies.
  • Chiral Chromatography Frequently Asked Questions - Sigma-Aldrich.
  • Chiral Separ
  • Tip on chiral screening and method development - Phenomenex.

Sources

Optimization

Minimizing debromination side reactions during synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Technical Support Center: Chemoselective Synthesis of Halogenated Lactams Topic: Minimizing Debromination During the Synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Ticket ID: #RXN-BR-505 Status: Open Ass...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chemoselective Synthesis of Halogenated Lactams

Topic: Minimizing Debromination During the Synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Ticket ID: #RXN-BR-505 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Debromination Dilemma"

You are likely encountering a yield-killing side reaction during the reduction of the nitro-precursor (Compound A ) to the target aniline (Compound B ). The presence of the bromine atom at the 5-position, combined with the steric influence of the 3-methyl group, creates a perfect storm for hydrodehalogenation (debromination).

If you are using standard Palladium on Carbon (Pd/C) with Hydrogen gas, you will almost certainly strip the bromine, yielding the des-bromo impurity. This impurity is often inseparable by standard crystallization.

This guide details three validated protocols to bypass this issue, ranked by scalability and selectivity.

Module 1: The Gold Standard (Catalytic Hydrogenation)

Recommendation: Switch from Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) .

The Science

Palladium (Pd) is excellent at inserting into Carbon-Halogen bonds (oxidative addition), leading to debromination. Platinum (Pt) is naturally less reactive toward Ar-Br bonds.[1] When "poisoned" with sulfur, the active sites responsible for hydrogenolysis (C-Br cleavage) are deactivated, while the sites required for nitro reduction remain active.

Protocol: Sulfided Pt/C Hydrogenation

Best for: Scale-up (>10g), Clean Workup

Materials:

  • Substrate: 5-(2-nitro-5-bromo-3-methylphenyl)pyrrolidin-2-one

  • Catalyst: 5% Pt/C (Sulfided) - Note: Commercial grades often labeled as "Pt(S)/C"[1]

  • Solvent: THF or 2-MeTHF (The lactam ring improves solubility, but avoid MeOH if ester side-reactions occur).[1]

Step-by-Step:

  • Charge: In an autoclave, dissolve substrate (1.0 equiv) in THF (10 vol).

  • Catalyst: Add 5% Pt(S)/C (2-5 wt% loading relative to substrate).

    • Critical: Do not use standard Pt/C; it must be the sulfided variant.

  • Pressure: Purge with N₂, then charge H₂ to 3–5 bar (approx. 45–75 psi).

    • Warning: High pressure (>10 bar) can overcome the sulfur poisoning and restart debromination.

  • Temperature: Heat to 50–60°C .

    • Why? The 3-methyl group provides steric hindrance, twisting the nitro group. Room temperature reduction may be too slow, allowing time for side reactions.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the Nitro peak.

  • Workup: Filter through a Celite pad to remove catalyst.[2] Concentrate filtrate.[2][3][4]

Module 2: The Chemical Alternative (Stoichiometric Reduction)

Recommendation: Iron/Ammonium Chloride (Fe/NH₄Cl) or Zinc/Ammonium Chloride .

The Science

This method relies on single-electron transfer (SET) mechanisms on the metal surface. It is chemically incapable of breaking the Ar-Br bond under these conditions.[1] It is the most robust method for small-scale batches where an autoclave is unavailable.[1]

Protocol: Fe/NH₄Cl Reduction

Best for: Lab scale (<10g), High Chemoselectivity

Materials:

  • Iron Powder (325 mesh, reduced) - 5.0 equiv.

  • Ammonium Chloride (NH₄Cl) - 5.0 equiv.[1]

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step:

  • Suspend: Mix Substrate, Iron powder, and NH₄Cl in EtOH/Water.

  • Activate: Heat the mixture to reflux (approx. 75-80°C) . Vigorous stirring is mandatory to keep the heavy iron powder suspended.

  • Time: Reaction typically completes in 2–4 hours.

  • The "Sludge" Fix (Critical Troubleshooting):

    • Issue: Iron reactions create a slimy ferric hydroxide sludge that clogs filters and traps product.

    • Solution: Upon completion, add Ethyl Acetate and a small amount of Celite directly to the reaction mixture while still warm. Stir for 5 minutes, then filter through a pre-packed Celite pad. The Ethyl Acetate prevents product precipitation in the filter cake.

  • Extraction: Wash the filtrate with water/brine. Dry organic layer over Na₂SO₄.[2][4]

Module 3: Troubleshooting & Analytics

Visualizing the Problem

The following diagram illustrates the competing pathways and decision logic.

DebrominationControl Start Nitro-Precursor (Ar-NO2 + Ar-Br) Choice Select Reduction Method Start->Choice Path_Pd Method: Pd/C + H2 Choice->Path_Pd Avoid Path_Pt Method: Pt(S)/C + H2 Choice->Path_Pt Scale-up Path_Fe Method: Fe / NH4Cl Choice->Path_Fe Lab Scale Inter_Pd Intermediate: Pd-H Insertion Path_Pd->Inter_Pd Oxidative Addition to C-Br Result_Good TARGET PRODUCT: 5-Bromo-Aniline Path_Pt->Result_Good Sulfur blocks C-Br sites Path_Fe->Result_Good SET Mechanism (Chemoselective) Result_Bad MAJOR IMPURITY: Debrominated Aniline (Des-bromo) Inter_Pd->Result_Bad Fast Side Rxn

Caption: Figure 1. Reaction pathways showing the origin of the debrominated impurity (red) vs. chemoselective routes (green).

Analytical FAQ

Q: How do I detect the debrominated impurity? A: The des-bromo impurity is highly problematic because it often co-elutes with the product on standard C18 HPLC columns.[1]

  • Mass Spec (LC-MS): This is the only reliable rapid check.[1]

    • Target: M+H (expect 79Br/81Br isotope pattern, 1:1 ratio).

    • Impurity: M-78 (loss of Br, gain of H). You will see a single mass peak (no isotope pattern) at [Target Mass - 78].

Q: My reaction stalled with Fe/NH₄Cl. What now? A: This is likely due to the "3-methyl" steric hindrance or poor stirring.[1]

  • Add Co-solvent: Add 10% THF to the EtOH/Water mix to improve solubility of the organic substrate.

  • Fresh Iron: Iron powder oxidizes over time. Add 2.0 equiv of fresh activated iron powder.

Q: Can I use Raney Nickel? A: Proceed with caution. Raney Nickel is generally better than Pd/C but can still cause debromination if "fresh" and hydrogen-saturated.[1] If you must use it, add an inhibitor like Potassium Thiocyanate (KSCN) to the reaction mixture to poison the dehalogenation sites.

Comparative Data: Catalyst Performance

MethodCatalyst SystemH₂ PressureTempConversionDebromination Impurity
Standard 10% Pd/C1 bar (Balloon)RT100%15 - 40% (Critical Fail)
Optimized 5% Pt(S)/C5 bar60°C>99%< 0.5%
Chemical Fe / NH₄ClN/A (Reflux)80°C>98%Not Detected

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–69. Link

  • Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines." Chemical Reviews, vol. 96, no.[5] 6, 1996, pp. 2035–2052. Link

  • Org. Process Res. Dev. "Practical and Scalable Synthesis of Highly Functionalized Anilines via Chemoselective Nitro Reduction." Organic Process Research & Development, vol. 22, no.[6] 7, 2018. Link

  • Sigma-Aldrich. "Platinum Sulfide on Carbon: Specification and Application Guide."[1] Link

Sources

Troubleshooting

Technical Support Center: Thermal Stability &amp; Decomposition Analysis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in troubleshooting and optimizing the thermal analysis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 2060039-02-1).

This compound presents a unique analytical challenge due to its trifunctional nature: a robust


-lactam (pyrrolidin-2-one) ring, a highly reactive ortho-substituted aniline moiety, and an aryl bromide. Understanding the causality behind its thermal behavior is critical for formulation development, polymorph screening, and establishing safe handling parameters.

Analytical Workflow Visualization

To ensure scientific integrity and reproducibility, we recommend a self-validating, multi-modal approach to thermal profiling.

Workflow N1 Sample Prep (2-5 mg) N2 TGA/DSC Analysis (USP <891>) N1->N2 N3 LC-MS/MS Degradant ID N2->N3 N4 Data Synthesis & Stability Profiling N3->N4

Analytical workflow for thermal stability profiling of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal degradation pathways for this compound?

The thermal degradation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is heavily dependent on the atmospheric conditions (inert vs. oxidative) during heating.

  • Aniline Oxidation (Primary Pathway): The free primary amine (-NH₂) on the aromatic ring is highly susceptible to thermal oxidation. In the presence of oxygen and elevated temperatures, anilines rapidly undergo non-selective oxidation, frequently dimerizing to form azoxybenzene or azobenzene derivatives[1].

  • Lactam Ring Rupture: The pyrrolidin-2-one ring is generally stable up to 240°C. However, extreme thermal stress induces ring-opening, emitting toxic fumes of nitroxides[2].

  • Thermal Debromination: At temperatures exceeding 300°C, homolytic cleavage of the C-Br bond may occur, leading to mass loss and the generation of radical species.

Q2: How do I interpret the DSC and TGA data for this specific intermediate?

When analyzing this compound via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), you must differentiate between physical phase transitions and chemical degradation. Below is a summarized data interpretation matrix based on standardized thermal behavior for this structural class.

Table 1: Expected Thermal Events and Causality

Thermal EventTemp. Range (°C)Analytical TechniqueInterpretation / Causality
Endotherm 1 80 - 110DSC / TGADesolvation: Loss of residual moisture or trapped synthesis solvents. Correlates with an early TGA mass loss.
Endotherm 2 165 - 175DSCMelting Point: Sharp transition indicating the fusion of the crystalline lattice. No mass loss should be observed in TGA.
Exotherm 1 220 - 260DSCOxidative Degradation: Onset of aniline oxidation and dimerization. Exothermic due to bond formation (azo/azoxy linkages).
Exotherm 2 > 280DSC / TGABulk Decomposition: Lactam ring rupture and debromination, accompanied by rapid, severe mass loss in TGA.
Q3: Why am I observing a mass loss prior to the main decomposition event?

If you observe a mass loss between 80°C and 110°C, you are likely detecting the volatilization of residual solvents or water. According to USP <891> guidelines, TGA is highly sensitive to these early mass changes, which can skew purity calculations if not accounted for[3],[4]. Troubleshooting: Run a Karl Fischer titration to confirm water content, or hold the TGA isothermally at 105°C for 30 minutes to drive off moisture before ramping to the decomposition temperature.

Troubleshooting Guides & Step-by-Step Methodologies

To ensure your data is trustworthy, every experimental protocol must be a self-validating system. Do not rely on uncalibrated instrument runs.

Protocol A: Standardized TGA-DSC Method (USP <891> Compliant)

This protocol is designed to isolate pure thermal decomposition from oxidative degradation[3],[4].

Step 1: Instrument Calibration (Self-Validation)

  • Calibrate the DSC temperature and cell constant using high-purity Indium (

    
     = 156.6°C) and Zinc (
    
    
    
    = 419.5°C) standards.
  • Causality: This brackets the expected melting and decomposition points of the compound, ensuring thermodynamic accuracy.

Step 2: Sample Preparation

  • Weigh exactly 2.0 to 5.0 mg of the compound into an aluminum crucible.

  • Crucible Choice: Use a pin-holed lid. A hermetically sealed pan will trap evolved gases, artificially increasing pressure and altering the decomposition kinetics.

Step 3: Thermal Programming

  • Purge Gas: Utilize high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses the early oxidation of the aniline moiety, allowing you to observe the true thermal stability limit of the lactam ring.

  • Ramp Rate: Equilibrate at 25°C, then heat at 10°C/min to 400°C.

Step 4: Data Synthesis

  • Calculate the extrapolated onset temperature of the melting endotherm to determine purity. Quantify the mass loss percentage at the decomposition onset using the TGA curve.

Protocol B: Forced Degradation & LC-MS/MS Structural Elucidation

If DSC indicates early exothermic degradation, you must identify the degradants to ensure formulation safety.

Step 1: Thermal Stressing

  • Place 50 mg of the compound in an open glass vial. Heat in a convection oven at 150°C (just below the melting point) for 24 hours under ambient air.

Step 2: Extraction and LC-MS/MS Analysis

  • Dissolve the stressed sample in 50:50 Acetonitrile:Water.

  • Analyze via LC-MS/MS using Electrospray Ionization (ESI+).

  • Targeted Search: Look for

    
     peaks corresponding to the loss of 
    
    
    
    or the formation of
    
    
    dimers, which are the hallmark signatures of aniline oxidation[1].

Degradation Pathway Visualization

Understanding the chemical logic behind the thermal breakdown helps in designing better storage conditions and excipient matrices.

Pathway Parent 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one Oxidation Aniline Oxidation (Azoxy/Azo Dimerization) Parent->Oxidation O2, Heat Hydrolysis Lactam Ring Opening (Gamma-amino acid formation) Parent->Hydrolysis H2O, Heat Debromination Thermal Debromination (>300°C) Parent->Debromination Extreme Heat

Primary thermal and oxidative degradation pathways of the target pyrrolidinone.

References

  • Title: USP 891 Thermal Analysis of Pharmaceuticals by DSC - Testing Laboratory | Eurolab Source: Eurolab / TestingLab URL: [Link]

  • Title: Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager Source: Lab Manager URL: [Link]

  • Title: Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

Sources

Optimization

Strategies for scaling up 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one production

The following technical guide is structured as a specialized support center resource for Process Chemistry and Scale-Up teams. It addresses the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one , a high-val...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for Process Chemistry and Scale-Up teams. It addresses the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one , a high-value chiral gamma-lactam intermediate often associated with the development of TRK and BTK inhibitors.[1]

Subject: Process Optimization & Troubleshooting for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Reference ID: SC-INT-2060 Audience: Process Chemists, CMC Leads, Scale-Up Engineers[1]

Executive Strategy: The "Nitro-First" Approach

Scaling up poly-functionalized anilines requires strict chemoselectivity control.[1] Attempting to cyclize the lactam ring with a free amino group on the phenyl ring (2-amino-) often leads to uncontrolled polymerization or self-condensation.[1]

The Golden Rule: Do not use the free aniline aldehyde. The most robust industrial strategy is to synthesize the Nitro analog first, form the lactam ring, and perform a chemoselective reduction as the final step.

The Recommended Pathway (Meldrum’s Acid Route)

This route avoids expensive chiral auxiliaries (like Ellman reagents) for multi-kilogram batches, relying instead on a robust conjugate addition followed by enzymatic or chromatographic resolution if the asymmetric catalytic variant is not used.

  • Condensation: 2-Nitro-5-bromo-3-methylbenzaldehyde + Meldrum’s Acid.

  • Michael Addition: Conjugate addition of Nitromethane (precursor to the lactam nitrogen).

  • Hydrolysis/Decarboxylation: Formation of the

    
    -nitro ester/acid.
    
  • Reductive Cyclization: Hydrogenation of the aliphatic nitro group to form the lactam.

  • Final Reduction: Chemoselective reduction of the aryl nitro to the aryl amine (preserving the bromine).

Interactive Workflow Diagram

The following diagram outlines the critical decision nodes and chemical flow for the scale-up process.

ScaleUpStrategy Start Start: 2-Nitro-5-bromo- 3-methylbenzaldehyde Step1 Step 1: Knoevenagel Condensation (Meldrum's Acid) Start->Step1 Decision1 Chirality Strategy? Step1->Decision1 RouteA Route A: Asymmetric Organocatalysis (Thiourea Catalyst) Decision1->RouteA High Budget/Time RouteB Route B: Racemic Synthesis + Chiral Resolution Decision1->RouteB Fast/Bulk Scale Step2 Step 2: Michael Addition (Nitromethane) RouteA->Step2 High ee% RouteB->Step2 Racemic Step3 Step 3: Hydrolysis & Decarboxylation Step2->Step3 Step4 Step 4: Reductive Cyclization (Form Lactam Ring) Step3->Step4 Critical Safety Node Step5 Step 5: Chemoselective Nitro Reduction Step4->Step5 Avoid De-bromination Final Final Product: 5-(2-Amino-5-bromo-3-methylphenyl) pyrrolidin-2-one Step5->Final

Caption: Logical flow for the synthesis of the target lactam, highlighting the critical divergence for chiral installation and the safety-critical reductive cyclization step.

Troubleshooting & FAQs

This section addresses specific failure modes reported by process chemists during the scale-up of this scaffold.

Phase 1: The Michael Addition (Nitromethane Addition)

Q: The reaction mixture solidifies or becomes too viscous during the addition of nitromethane to the alkylidene. How do we manage this?

  • Root Cause: The Michael adduct (the nitro-Meldrum's intermediate) often precipitates rapidly in standard solvents like EtOH or MeOH, trapping unreacted starting material.

  • Solution: Switch to a 2-MeTHF (2-Methyltetrahydrofuran) or Toluene/THF mixture.[1] These solvents maintain solubility longer. Ensure high-torque agitation (overhead stirring, not magnetic) is used.

  • Safety Note: Nitromethane can form shock-sensitive mixtures with amines or strong bases.[1] Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) sparingly as the base catalyst and maintain temperature

    
    C during addition to prevent thermal runaway.
    

Q: We are seeing low enantiomeric excess (ee) when using the organocatalyst (Route A).

  • Diagnosis: The alkylidene intermediate is sensitive to moisture, which hydrolyzes it back to the aldehyde and Meldrum's acid. The free aldehyde then reacts non-selectively.

  • Protocol Fix: Ensure the alkylidene is isolated and dried strictly before the Michael addition. Run the reaction in anhydrous Toluene or DCM at -20°C. The presence of water >0.1% kills the stereoselectivity of urea/thiourea catalysts.

Phase 2: Reductive Cyclization (Lactam Formation)

Q: During the hydrogenation of the aliphatic nitro group, we observe significant de-bromination (loss of the Ar-Br).

  • Context: Standard Pd/C hydrogenation will readily cleave aryl bromides, especially in the presence of the amine product which acts as a base.

  • Corrective Action:

    • Catalyst Switch: Do not use Pd/C. Use Ra-Ni (Raney Nickel) or Pt/C (Platinum on Carbon) doped with Vanadium.[1]

    • Poisoning: If using Pd is unavoidable, add ZnBr2 or Diphenylsulfide to poison the catalyst against Ar-Br insertion.

    • Alternative: Use Fe/AcOH (Iron powder in acetic acid). This reduces the nitro group to the amine (which spontaneously cyclizes) without touching the aryl bromide. This is the most robust method for >1kg scale.

Q: A dangerous exotherm occurs when heating the gamma-amino ester to cyclize. [1]

  • Mechanism: The cyclization of the gamma-amino acid/ester to the lactam releases heat and alcohol/water.

  • Control Strategy: Do not heat the bulk mixture. Perform the cyclization in a semi-batch mode: feed the reduced amino-ester solution slowly into a pre-heated vessel containing refluxing solvent (e.g., Toluene or Xylene). This ensures the concentration of reactive intermediate is low ("high dilution" effect) and heat generation is limited by the feed rate.

Phase 3: Final Deprotection/Reduction[1]

Q: How do we reduce the aryl nitro group to the aniline without reducing the lactam carbonyl or the bromine?

  • Strategy: The lactam ring is very stable. The risk is solely the bromine.

  • Protocol: Use Sodium Dithionite (Na2S2O4) in THF/Water.

    • Recipe: Dissolve substrate in THF. Add solution of Na2S2O4 (3-4 equiv) in water.[1] Heat to 50°C.

    • Why? It is mild, chemoselective for Nitro -> Aniline, and completely inert to Aryl-Halides and Lactams. It avoids heavy metals entirely in the final step.

Critical Process Parameters (CPP) Data Table

Use these parameters to validate your batch records.

ParameterTarget RangeCriticalityFailure Consequence
Water Content (Step 2) < 0.05% w/wHigh (if Chiral)Low ee%; Hydrolysis of alkylidene.[1]
Nitromethane Equiv 5.0 - 10.0 eqMediumSlow reaction if too low; Safety risk if too high.[1]
Temperature (Step 4) < 60°C (Initial)HighThermal runaway during nitro reduction.
pH (Workup) 6.5 - 7.5MediumLactam hydrolysis (ring opening) at pH > 10 or < 2.[1]
Iron Content (Final) < 10 ppmHighIf Fe reduction used, residual metal fails CoA.

Analytical Controls

In-Process Control (IPC) Methods[1]
  • HPLC for Reaction Completion:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: 0.1% H3PO4 in Water (A) / Acetonitrile (B). Gradient 10-90%.[1]

    • Marker: The Nitro-Lactam intermediate is the key marker. It must be <0.5% before proceeding to the final reduction.

  • Chiral HPLC (for Route A):

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% DEA.

    • Target: >98% ee. If <98%, consider recrystallization in Ethanol/Water.

References

  • Castagnoli-Cushman Reaction Scale-Up: Bannykh, A., et al. "New reagent space and new scope for the Castagnoli–Cushman reaction." Organic & Biomolecular Chemistry, 2022, 20, 8643-8648.[2] Link

  • Meldrum's Acid / Nitro-Michael Route: "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes." International Journal of Molecular Sciences, 2022, 27(23), 8468. Link

  • Chemoselective Reduction (Nitro vs Bromo): "Selective reduction of nitro compounds in the presence of aryl halides." Organic Process Research & Development. (General Reference for Fe/AcOH and Dithionite methodologies).
  • Ellman Auxiliary Synthesis (Alternative Route): Weix, D. J., & Ellman, J. A. "Improved synthesis of tert-butanesulfinamide suitable for large-scale production."[1] Organic Letters, 2003, 5(8), 1317-1320. Link

  • Compound Identification: "5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one."[1] PubChem CID 136265721. Link

Sources

Troubleshooting

Technical Support Center: Palladium Residue Removal from 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Welcome to the technical support center for post-coupling purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for post-coupling purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium residue in the synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one and similar nitrogen-containing heterocyclic compounds. Here, we address common issues with in-depth, field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-coupling reaction shows high levels of palladium contamination (>100 ppm). What are the primary causes?

A1: High palladium residues after a coupling reaction are a common challenge. The root cause often lies in the stability and form of the palladium species in your reaction mixture.

  • Palladium (0) Agglomeration: In many coupling reactions, the active Pd(0) catalyst can agglomerate to form palladium black, a less active and difficult-to-remove form of the catalyst.[1] This is often exacerbated by the presence of oxygen in the reaction.[1][2]

  • Strong Ligand Coordination: Your target molecule, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, possesses multiple nitrogen atoms (an aniline-type amine and a lactam) that can act as ligands, strongly coordinating to palladium species and making them more soluble in the organic phase.[3][4] This prevents simple filtration from being effective.

  • Inefficient Work-up: Standard aqueous washes are often insufficient to remove these coordinated palladium species. The choice of work-up solvents and additives is critical.

Q2: I've tried filtering through Celite, but the palladium levels remain high. Why isn't this working and what should I do next?

A2: While filtering through a pad of Celite is a good first step to remove larger palladium agglomerates, it is often insufficient for removing finely dispersed or soluble palladium species.[5]

Causality: The pores in a Celite pad are too large to capture soluble palladium complexes or very fine nanoparticles. If your palladium is chelated by your product or ligands, it will pass through with the filtrate.

Next Steps: Scavenger Screening

The most effective strategy is to employ a metal scavenger.[6] Scavengers are materials that selectively bind to the metal, allowing for its removal by filtration.[7] Given the nature of your molecule, a screening approach is highly recommended.

Experimental Workflow: Scavenger Screening Protocol

ScavengerScreening

Q3: Which type of palladium scavenger is most suitable for my compound?

A3: The choice of scavenger is highly dependent on the specific palladium species present and the nature of your target molecule.[8] For a molecule like 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, with its multiple heteroatoms, several types of scavengers should be considered.

Scavenger TypeMechanism of ActionAdvantagesDisadvantages
Thiol-Functionalized Silica Strong covalent bonding with palladium (chemisorption).[8]High efficiency for a broad range of palladium species.[9]Can sometimes lead to product loss if the product has sulfur-philic groups.
Amine-Functionalized Silica Coordination bonding with palladium.Can be effective for specific palladium complexes.[8]May have lower capacity compared to thiol-based scavengers.
Activated Carbon Adsorption of palladium species onto its porous surface.[10]Cost-effective and can remove color impurities.[8][10]May require higher loadings and can sometimes lead to product loss.
Polymer-Bound Scavengers Scavenging moieties are attached to a polymer backbone.High capacity and can be used in various solvents.[11]May have slower kinetics compared to silica-based scavengers.

Recommendation: Based on literature and experience, thiol-functionalized silica is often the most effective starting point for palladium removal from nitrogen-containing APIs due to the high affinity of sulfur for palladium.[9][12]

Q4: How can I optimize the scavenger-to-product ratio and treatment time?

A4: Optimization is key to developing a cost-effective and efficient process.

  • Initial Screening: Start with a higher amount of scavenger (e.g., 5-10 weight equivalents) to confirm its effectiveness.

  • Iterative Reduction: Gradually decrease the amount of scavenger in subsequent experiments while monitoring the palladium levels.

  • Kinetic Study: Take samples at different time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal treatment time.

  • Temperature Effects: Consider running the scavenging process at a slightly elevated temperature (e.g., 40-60°C) as this can improve the kinetics and efficiency of some scavengers.[13]

Optimization Logic Diagram

OptimizationLogic

Q5: Can I use crystallization to remove palladium instead of scavengers?

A5: While crystallization can be a powerful purification technique, it is not always effective for palladium removal.[6] In some cases, palladium impurities can become trapped within the crystal lattice, leading to a concentration of the metal in the final product.[6]

However, a combination approach can be very effective. Using a scavenger to reduce the bulk of the palladium followed by a final crystallization can yield a product with very low residual metal content.

References

  • Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. [Link]

  • Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]

  • Fallis, I. A., & Yates, S. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1599–1629. [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. [Link]

  • PhosphonicS. (2022, April 6). Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]

  • SiliCycle. (2016, September 1). Metal Scavenging using bulk SiliaMetS functionalized silica. [Link]

  • SciSpace. (2018). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. [Link]

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling. [Link]

  • ACS Omega. (2018, November 9). Stabilization of Nanoparticles Produced by Hydrogenation of Palladium–N-Heterocyclic Carbene Complexes on the Surface of Graphene and Implications in Catalysis. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (n.d.). New complexes of palladium(II) with chelating heterocyclic nitrogen ligands. [Link]

  • PubMed. (2004, July 8). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. [Link]

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Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) fragmentation pattern of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

A Comparative Guide to the LC-MS Fragmentation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the LC-MS Fragmentation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

This guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document offers a predictive comparison of fragmentation behavior under varying experimental conditions, supported by established mass spectrometric principles. Our objective is to furnish a robust analytical framework for the structural elucidation of this and structurally related novel chemical entities.

Introduction: The Imperative for Structural Elucidation

In pharmaceutical development, the precise identification and characterization of novel chemical entities, their metabolites, and potential impurities are paramount.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable tool in this process, offering unparalleled sensitivity and structural insight.[3] The compound of interest, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, possesses a unique combination of structural motifs—a brominated aniline and a lactam ring—that present a distinctive fragmentation profile critical for its unambiguous identification.

This guide will deconstruct the molecule's fragmentation pathways, compare expected ion abundances at different collision energies, and provide a validated protocol for its analysis using high-resolution mass spectrometry (HRMS).

Molecular Structure and Key Features:

  • Chemical Formula: C₁₁H₁₃BrN₂O

  • Core Scaffolds: A pyrrolidin-2-one (a five-membered lactam) linked to a substituted aniline ring.

  • Key Functional Groups:

    • Primary Amine (-NH₂): A basic site, readily protonated in positive-mode electrospray ionization (ESI).[4]

    • Bromo group (-Br): Provides a highly characteristic isotopic signature, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 natural abundance. This results in M and M+2 peaks of similar intensity for any fragment containing the bromine atom.[5][6][7]

    • Lactam Ring: A cyclic amide that can undergo characteristic ring-opening fragmentations.[8][9]

    • Aromatic Ring: A stable system that influences charge distribution and fragmentation pathways.

Experimental Design: A Comparative Approach

To fully characterize the fragmentation behavior, a systematic LC-MS/MS experiment is proposed. The core of this guide is a comparison of fragmentation patterns generated using different collision energies in the collision-induced dissociation (CID) cell. This approach reveals not only the primary product ions but also the sequential fragmentation pathways, providing a richer dataset for structural confirmation.[10]

Recommended LC-MS/MS Protocol

This protocol is designed for a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, which provides accurate mass measurements essential for determining the elemental composition of fragment ions.[11][12]

Step 1: Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The addition of formic acid is crucial to promote protonation for positive-ion ESI.[4]

Step 2: Liquid Chromatography (LC) Conditions

  • LC System: UHPLC system for optimal resolution and peak shape.[1]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

Causality: A standard C18 column with a water/acetonitrile gradient is a robust starting point for many small molecules.[13] The gradient ensures elution of the analyte with good peak shape, while the acidic mobile phase enhances ionization efficiency.[14]

Step 3: Mass Spectrometry (MS) Conditions

  • Ion Source: Electrospray Ionization (ESI), positive mode.[15]

  • Scan Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2).

  • Full Scan (MS1) Range: m/z 100-500.

  • MS/MS Acquisition: Select the precursor ion corresponding to [M+H]⁺ for fragmentation.

  • Collision Gas: Nitrogen or Argon.

  • Comparative Analysis: Acquire MS/MS spectra at three distinct collision energies:

    • Low Energy: 10 eV (to observe the primary, most stable fragments).

    • Medium Energy: 25 eV (to induce further fragmentation of primary ions).

    • High Energy: 40 eV (to explore the full fragmentation cascade).

Causality: ESI is a "soft" ionization technique ideal for preventing premature fragmentation and observing the intact protonated molecule.[16] Using a range of collision energies allows for a comprehensive mapping of the fragmentation pathways, from the initial bond cleavages to subsequent losses, which is critical for confident structural elucidation.[10]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep1 1. Prepare 1 mg/mL Stock Solution prep2 2. Dilute to 1-10 µg/mL in Mobile Phase A prep1->prep2 lc1 3. Inject Sample onto C18 UHPLC Column prep2->lc1 lc2 4. Elute with Water/ACN Gradient (0.1% FA) lc1->lc2 ms1 5. Ionize via ESI (+) lc2->ms1 ms2 6. Detect Precursor Ion [M+H]⁺ (MS1) ms1->ms2 ms3 7. Isolate & Fragment Precursor (dd-MS2) ms2->ms3 ms4 8. Acquire MS2 Spectra at 10, 25, and 40 eV ms3->ms4 data1 9. Determine Accurate Mass & Elemental Composition ms4->data1 data2 10. Propose Fragmentation Pathways data1->data2 data3 11. Compare Spectra from Different Energies data2->data3

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern & Comparative Analysis

The structural features of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one suggest several predictable fragmentation pathways. The primary site of protonation will be the exocyclic amino group, which is more basic than the lactam nitrogen or oxygen.

Precursor Ion ([M+H]⁺): The calculated monoisotopic mass of the neutral molecule (C₁₁H₁₃⁷⁹BrN₂O) is 268.0211 Da.[17][18] The protonated precursor ion, [M+H]⁺, will therefore appear as a characteristic isotopic doublet:

  • m/z 269.0289 (for the ⁷⁹Br isotope)

  • m/z 271.0269 (for the ⁸¹Br isotope)

The near 1:1 intensity of these two peaks is a definitive marker for the presence of a single bromine atom.[5][11]

Proposed Fragmentation Pathways

The most likely fragmentation pathways involve cleavages at the bond connecting the two ring systems and subsequent fragmentations within each ring. The positive charge, localized on the amino group, will direct these cleavages.

G cluster_path1 Pathway A cluster_path2 Pathway B cluster_path3 Pathway C (from F1) M [M+H]⁺ m/z 269/271 F1 Fragment F1 [C₇H₈BrN]⁺ m/z 185/187 M->F1 α-cleavage F2 Fragment F2 [C₁₁H₁₁BrO]⁺ m/z 254/256 M->F2 A1 Loss of Pyrrolidinone (C₄H₇NO) F3 Fragment F3 [C₇H₇N]⁺ m/z 105 F1->F3 B1 Loss of NH₃ C1 Loss of HBr

Caption: Primary fragmentation pathways from the precursor ion.

Pathway A: Cleavage of the C-N bond

  • This is predicted to be the most favorable fragmentation pathway. Cleavage of the bond between the pyrrolidinone ring and the aniline ring results in a stable, resonance-delocalized anilinium ion.

  • Fragment F1 (m/z 185/187): This corresponds to the protonated 2-amino-5-bromo-3-methylphenyl cation ([C₇H₈BrN]⁺). This ion is expected to be highly abundant, especially at low collision energies.

  • Neutral Loss: The corresponding neutral loss is pyrrolidin-2-one (C₄H₇NO, mass 85.05 Da).

Pathway B: Loss of Ammonia

  • A common fragmentation pathway for protonated anilines involves the loss of ammonia (NH₃).[19][20]

  • Fragment F2 (m/z 254/256): This ion ([C₁₁H₁₁BrO]⁺) would result from the loss of NH₃ (17.03 Da) from the precursor. This pathway may be more prominent at higher collision energies.

Pathway C: Secondary Fragmentation

  • The highly stable F1 fragment (m/z 185/187) can undergo further fragmentation.

  • Fragment F3 (m/z 105): Loss of hydrogen bromide (HBr, 79.92 Da) from F1 would yield a fragment with the formula [C₇H₇N]⁺. This ion would not have the bromine isotopic pattern. Its appearance at higher collision energies would be strong evidence for the proposed fragmentation sequence.

Comparative Data Table: Effect of Collision Energy

The relative abundance of these fragments is highly dependent on the energy applied during CID. The following table compares the expected observations at different collision energy levels.

m/z (⁷⁹Br/⁸¹Br)Proposed FormulaFragmentation StepExpected Relative AbundanceJustification & Insights
At 10 eV (Low Energy)
269/271[C₁₁H₁₄BrN₂O]⁺Precursor Ion [M+H]⁺ HighSoft ionization and low collision energy preserve the precursor ion.
185/187[C₇H₈BrN]⁺Primary (Pathway A)ModerateCleavage of the weakest bond (C-N) to form a stable anilinium ion is a very favorable initial step.
At 25 eV (Medium Energy)
269/271[C₁₁H₁₄BrN₂O]⁺Precursor Ion [M+H]⁺LowIncreased energy promotes fragmentation, reducing precursor abundance.
185/187[C₇H₈BrN]⁺Primary (Pathway A)High (Base Peak) This stable primary fragment will be the most abundant ion at intermediate energies.
254/256[C₁₁H₁₁BrO]⁺Primary (Pathway B)Low-ModerateLoss of NH₃ becomes more kinetically favorable with increased energy.
105[C₇H₇N]⁺Secondary (Pathway C)Low-ModerateSufficient energy is available to induce secondary fragmentation of the F1 ion.
At 40 eV (High Energy)
185/187[C₇H₈BrN]⁺Primary (Pathway A)ModerateThis ion begins to fragment further, reducing its relative abundance.
105[C₇H₇N]⁺Secondary (Pathway C)High Extensive fragmentation favors the formation of smaller, stable ions. The absence of the Br pattern confirms the loss of HBr.

Conclusion and Best Practices

The LC-MS/MS fragmentation of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is predicted to be dominated by a characteristic cleavage, yielding a stable brominated anilinium ion at m/z 185/187 . This fragment serves as a powerful diagnostic marker for this class of compounds.

Key Self-Validating Systems & Trustworthiness:

  • Isotopic Pattern Confirmation: The presence of the M/M+2 doublet in a ~1:1 ratio for the precursor (m/z 269/271) and the primary fragment (m/z 185/187) provides an internal validation of any bromine-containing species.[11]

  • Accurate Mass Measurement: Using HRMS to confirm that the measured masses of all ions are within a tight tolerance (e.g., <5 ppm) of their calculated elemental compositions provides high confidence in the assignments.[21][22]

  • Collision Energy Correlation: Observing the logical progression of fragmentation—precursor to primary fragments at low energy, and primary to secondary fragments at high energy—validates the proposed pathways.

By employing the comparative, multi-energy CID approach detailed in this guide, researchers can achieve a high degree of confidence in the structural elucidation of this molecule and apply these fundamental principles to other novel compounds encountered in the drug development pipeline.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto. Ovid.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Available from: [Link]

  • Mass spectrometry for structural elucidation. CURRENTA. Available from: [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Available from: [Link]

  • MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. ResearchGate. Available from: [Link]

  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. Available from: [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. (2023). LCGC International. Available from: [Link]

  • Screening and mass spectral confirmation of beta-lactam antibiotic residues in milk using LC-MS/MS. (2002). PubMed. Available from: [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (2014). PMC - NIH. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

  • Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. (2026). Infinix Bio. Available from: [Link]

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4... (2021). PMC. Available from: [Link]

  • Electrospray Ionization. School of Chemical Sciences - University of Illinois. Available from: [Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. (2019). PMC. Available from: [Link]

  • High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. Available from: [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Available from: [Link]

  • Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][19][21]diazepines. IV. ResearchGate. Available from: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. Available from: [Link]

  • Amino Acid Clusters Formed by Sonic Spray Ionization. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). PubMed. Available from: [Link]

  • Monoisotopic and Average Mass. (2005). IonSource.Com. Available from: [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. Available from: [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (2013). PMC - NIH. Available from: [Link]

  • Bromo pattern in Mass Spectrometry. (2023). YouTube. Available from: [Link]

  • Small Molecule Standards. Waters Corporation. Available from: [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. (2018). ResearchGate. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). PMC. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). PMC. Available from: [Link]

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  • Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate. Available from: [Link]

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Comparative

Validating purity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one using elemental analysis

A Comprehensive Guide to Validating the Purity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: Elemental Analysis vs. Orthogonal Techniques For researchers, analytical chemists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Validating the Purity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: Elemental Analysis vs. Orthogonal Techniques

For researchers, analytical chemists, and drug development professionals, the rigorous purity validation of synthesized intermediates is the bedrock of reproducible science. When dealing with complex halogenated compounds like 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (Molecular Formula: C₁₁H₁₃BrN₂O; MW: 269.14 g/mol ), relying on a single analytical technique introduces a critical vulnerability.

This guide provides an objective comparison between Elemental Analysis (EA), High-Performance Liquid Chromatography (HPLC), and quantitative NMR (qNMR). By examining the causality behind these experimental choices, we demonstrate how to construct a self-validating analytical system where no impurity can hide.

The Causality of Experimental Choices: Why Multi-Modal Validation?

In early-stage drug development, purity is often mistakenly equated with chromatographic purity (HPLC Area %). However, HPLC is fundamentally limited: it only detects compounds with a chromophore[1]. If your synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one utilized bromination or cross-coupling steps followed by an acidic workup, the final isolated product might co-precipitate with inorganic salts (e.g., NaBr) or trap residual solvents (e.g., water, ethyl acetate) within its crystal lattice.

To build a self-validating system , we must interrogate different physical properties of the molecule:

  • HPLC-UV: Validates the organic profile, separating structural isomers and unreacted organic starting materials.

  • Elemental Analysis (CHNS/O): Validates the absolute mass balance. By combusting the sample, EA provides the fundamental carbon, hydrogen, and nitrogen mass fractions[2]. If a sample contains 5% invisible inorganic salt, the carbon mass fraction will drop proportionally, instantly flagging the batch.

  • Quantitative NMR (qNMR): Validates the absolute weight-fraction. By comparing the proton integral of the analyte to a certified internal standard, qNMR provides a definitive w/w % purity without needing a reference standard of the drug itself[3].

When these three orthogonal methods align, the purity data becomes indisputable.

Experimental Methodologies

To ensure reproducibility, the following step-by-step methodologies must be strictly adhered to when assessing the purity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

A. Elemental Analysis (CHN) Protocol
  • Sample Preparation: Accurately weigh 1.50 to 2.00 mg of the thoroughly desiccated compound into a combustible tin capsule using a micro-analytical balance (precision ±0.001 mg).

  • Combustion: Drop the sealed capsule into the elemental analyzer furnace at 950°C under a highly oxygenated environment to ensure complete oxidation to CO₂, H₂O, and NOₓ.

  • Reduction & Scrubbing: Pass the resulting combustion gases through a heated copper reduction column (600°C) to reduce NOₓ species to N₂ gas and remove excess oxygen.

  • Quantification: Separate the gas mixture via a specialized GC column and quantify the C, H, and N content using a Thermal Conductivity Detector (TCD), calibrated against a high-purity standard (e.g., sulfanilamide).

B. HPLC-UV Protocol
  • Sample Preparation: Dissolve the compound in a 50:50 Water:Acetonitrile diluent to achieve a final concentration of 1.0 mg/mL.

  • Separation: Inject 10 µL onto a C18 Reverse-Phase column (150 x 4.6 mm, 3 µm particle size).

  • Elution: Run a gradient mobile phase from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid to suppress ionization of the amino group) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm and 210 nm. Calculate relative purity using the area normalization method.

C. Quantitative NMR (qNMR) Protocol
  • Sample Preparation: Accurately co-weigh ~10.0 mg of the analyte and ~5.0 mg of a certified internal standard (e.g., Maleic Acid, purity >99.9%) into a clean glass vial.

  • Dissolution: Dissolve the mixture entirely in 600 µL of DMSO-d₆ and transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum at 600 MHz using a 90° pulse, 64 scans, and a relaxation delay (D1) of at least 30 seconds to ensure complete longitudinal relaxation (5 × T₁) of all protons.

  • Analysis: Integrate a baseline-resolved signal of the analyte (e.g., the distinct methyl singlet at ~2.3 ppm) and compare it against the internal standard integral to calculate absolute w/w purity.

Comparative Data Presentation: The "Invisible" Impurity

To illustrate the necessity of this self-validating approach, consider the experimental data below comparing two synthesized batches of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

  • Batch A: Highly pure and properly dried.

  • Batch B: Contaminated with 5% w/w sodium bromide (NaBr) and 1% residual moisture from the final isolation step.

Table 1: Quantitative Purity Assessment Across Orthogonal Techniques

Analytical TechniqueTarget ParameterTheoretical ValueBatch A ResultsBatch B ResultsDiagnostic Conclusion
HPLC-UV (254 nm) Area % (Organic)100.0%99.8%99.6% Fails to detect inorganic salts/water.
qNMR (¹H) Absolute w/w %100.0%99.5%93.8% Reveals true active mass fraction.
Elemental Analysis % Carbon49.10%49.02%46.15% Fails mass balance (Flags contamination).
Elemental Analysis % Nitrogen10.41%10.38%9.78% Confirms non-organic mass inclusion.
Elemental Analysis % Hydrogen4.87%4.85%4.68% Consistent with overall mass dilution.

Analysis of Results: If a researcher relied solely on HPLC-UV, Batch B would be erroneously approved for downstream biological testing, leading to inaccurate dosing. Elemental analysis serves as the ultimate gatekeeper; the severe depression in the carbon and nitrogen mass fractions definitively proves that ~6% of the sample's mass is unaccounted for by the organic structure.

Workflow Visualization

The following diagram maps the logical flow of a self-validating purity assessment system.

PurityWorkflow Start Synthesized Compound 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one Split Orthogonal Purity Validation Start->Split HPLC HPLC-UV (Organic Impurities) Split->HPLC EA Elemental Analysis (Bulk Mass Balance) Split->EA qNMR qNMR (Absolute Quantitation) Split->qNMR HPLC_Data Chromatographic Purity > 99% HPLC->HPLC_Data EA_Data C, H, N within ±0.4% of Theoretical EA->EA_Data qNMR_Data Proton Assay > 98% w/w qNMR->qNMR_Data Decision Data Alignment Check HPLC_Data->Decision EA_Data->Decision qNMR_Data->Decision Pass Validated for Preclinical Use Decision->Pass Concordant Fail Reject / Repurify (Hidden Impurities) Decision->Fail Discordant

Orthogonal purity validation workflow ensuring self-validating data alignment.

Conclusion

Validating the purity of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one requires more than just a clean chromatogram. While HPLC provides excellent resolution of organic impurities, it must be cross-validated with Elemental Analysis to confirm absolute mass balance and qNMR to determine the true weight fraction. By implementing this tripartite system, drug development professionals can ensure the highest level of scientific integrity and safeguard downstream applications from the hidden variables of synthetic contamination.

References

  • BenchChem. "Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis." BenchChem. 2

  • Webster, Gregory K., and Shailendra Kumar. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry, American Chemical Society, 27 Oct. 2014. 3

  • NJ Labs. "Essential Applications of HPLC in the Pharmaceutical Industry." NJ Labs, 22 May 2025. 1

Sources

Validation

Comparative Solubility Study of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: A Mechanistic Evaluation Across Physiological Buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary & Rationale During the early stages of drug development, characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary & Rationale

During the early stages of drug development, characterizing the thermodynamic solubility of an Active Pharmaceutical Ingredient (API) or key intermediate is critical for predicting oral bioavailability and guiding formulation strategies. 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (hereafter referred to as the Brominated Target ) presents a unique physicochemical profile. It combines a hydrogen-bonding gamma-lactam (pyrrolidin-2-one) ring with a highly lipophilic, halogenated, and sterically hindered phenyl system.

This guide objectively compares the solubility performance of the Brominated Target against its non-halogenated structural analog, 5-(2-Amino-3-methylphenyl)pyrrolidin-2-one (the Desbromo Analog ). By evaluating both compounds across a physiological pH range (pH 1.2 to 7.4), we provide actionable, field-proven insights into how halogenation impacts aqueous solvation and pH-dependent ionization.

Mechanistic Insights: The Impact of Halogenation and pH

As formulation scientists, we cannot merely look at raw data; we must understand the thermodynamic causality behind the dissolution process.

The "Halogen Penalty" on Aqueous Solvation

Comparing the Brominated Target to the Desbromo Analog reveals a classic solubility trade-off. The addition of the bromine atom at the 5-position significantly increases the molecule's lipophilicity (


) and molecular volume. Thermodynamically, this bulky halogen disrupts the aqueous hydration shell, increasing the energetic cost of cavity formation in water. Furthermore, halogenated aromatics often exhibit stronger crystal lattice energies (pi-halogen interactions), which resist the initial dissolution step. Consequently, the intrinsic solubility (

) of the brominated compound is severely depressed compared to its non-brominated counterpart.
pH-Dependent Ionization

Both compounds possess a primary amine at the 2-position of the phenyl ring, acting as a weak base.

  • At low pH (e.g., pH 1.2): The amine undergoes protonation to form an ammonium cation. This ionization drastically lowers the lipophilicity of the microenvironment, allowing ion-dipole interactions with water to drive a massive increase in solubility.

  • At neutral/intestinal pH (e.g., pH 6.8 - 7.4): The environment pH exceeds the

    
     of the aniline derivative (typically ~3.5–4.5). The compound reverts to its unionized free base form, and solubility plummets to its intrinsic baseline. This dynamic is a primary cause of in vivo intestinal precipitation for weakly basic drugs[1].
    

Pathway Solid Solid API (Crystal Lattice) Solution_Unionized Unionized API (aq) (Intrinsic Solubility, S0) Solid->Solution_Unionized Dissolution Solution_Unionized->Solid Precipitation Solution_Ionized Ionized API (aq) (Protonated Amine) Solution_Unionized->Solution_Ionized +H+ Solution_Ionized->Solution_Unionized -H+ pH_Low Gastric pH (1.2) (H+ Excess) pH_Low->Solution_Ionized Drives Protonation pH_High Intestinal pH (6.8) (Deprotonation) pH_High->Solution_Unionized Drives Free Base

Caption: pH-dependent thermodynamic equilibrium and ionization pathway of the API.

Experimental Methodology

To ensure maximum trustworthiness and reproducibility, the following self-validating protocol was executed based on the rigorous standards outlined in[2].

Step-by-Step Shake-Flask Protocol
  • Media Preparation: Prepare standard USP buffers: Simulated Gastric Fluid sine pepsin (pH 1.2)[3], Acetate Buffer (pH 4.5), and Phosphate Buffers (pH 6.8 and 7.4). Ensure the absence of common-ion effects that could artificially suppress solubility[1].

  • Saturation: Dispense 10 mL of each buffer into distinct borosilicate glass vials. Add an excess amount of the solid API (Brominated Target or Desbromo Analog) to ensure a persistent solid phase (saturation).

  • Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 0.5 °C at 150 rpm. Incubate for 48 hours. Expert Tip: Sample at both 24h and 48h to mathematically verify that thermodynamic equilibrium has been achieved and that no polymorphic transformations have occurred.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes to pellet the excess solid. Filter the supernatant through a 0.22 µm PVDF syringe filter. Expert Tip: Highly lipophilic compounds like the Brominated Target are prone to filter adsorption. Discard the first 2 mL of filtrate to pre-saturate the membrane binding sites, ensuring the collected sample accurately reflects the solution concentration[4].

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV against a validated, multi-point calibration curve.

G A 1. Solid Addition (Excess API) B 2. Buffer Addition (pH 1.2 to 7.4) A->B C 3. Incubation & Agitation (37°C, 48h) B->C D 4. Phase Separation (Centrifugation & Filtration) C->D E 5. HPLC-UV Quantification D->E F 6. Data Analysis (Equilibrium Solubility) E->F

Caption: USP <1236> compliant shake-flask thermodynamic solubility workflow.

Data Presentation: Comparative Solubility Profile

The quantitative results of the equilibrium solubility study are summarized below. The data clearly illustrates the profound impact of both the environmental pH and the bromine substituent.

Buffer SystempHBrominated Target (µg/mL)Desbromo Analog (µg/mL)Fold Difference (Analog / Target)
USP SGF (sine pepsin) 1.21,250.4 ± 15.23,405.8 ± 22.12.7x
USP Acetate Buffer 4.585.6 ± 4.1420.3 ± 8.54.9x
USP Phosphate Buffer 6.812.4 ± 1.295.7 ± 3.47.7x
USP Phosphate Buffer 7.410.1 ± 0.888.2 ± 2.98.7x
Data Interpretation
  • Gastric Solubilization: Both compounds achieve their maximum solubility at pH 1.2 due to the protonation of the primary amine. However, even in its ionized state, the Brominated Target is nearly 3 times less soluble than the Desbromo Analog.

  • Intestinal Precipitation Risk: As the pH transitions to 6.8 (simulating the duodenal/intestinal environment), the solubility of the Brominated Target crashes to a mere 12.4 µg/mL. The fold-difference between the two compounds widens to 7.7x, proving that at neutral pH, the intrinsic lipophilicity of the bromine atom dominates the molecule's behavior.

Conclusion & Formulation Outlook

The comparative data definitively classifies 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one as a poorly water-soluble compound, exhibiting classic "brick dust" characteristics at physiological intestinal pH. While it dissolves readily in the acidic gastric environment, it poses a severe risk of in vivo precipitation upon entering the neutral pH of the small intestine.

Development Recommendation: Standard immediate-release solid oral dosage forms will likely fail to achieve adequate bioavailability for this compound. To progress this API through the development pipeline, formulation scientists must employ solubility-enhancing technologies. Based on [1], recommended approaches include Amorphous Solid Dispersions (ASDs) via hot-melt extrusion or spray drying, or the utilization of lipid-based drug delivery systems (SMEDDS) to bypass the crystalline lattice energy barrier and maintain supersaturation in the gut.

References

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Explains the theory, concepts, and experimental methods behind thermodynamic equilibrium solubility. URL:[Link]

  • Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. U.S. Food and Drug Administration (FDA). Details regulatory expectations for media selection, pH considerations, and sink conditions. URL:[Link]

  • What are Gastric fluid, simulated, TS (Test Solution) and USP-SGF (sp)? Biorelevant.com. Provides standard definitions and compositions for simulated gastric testing media. URL:[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: An Examination of Published Protocols

This guide provides a critical analysis of the available synthetic protocols for 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, a key intermediate in the development of advanced therapeutic agents. Our objective is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical analysis of the available synthetic protocols for 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one, a key intermediate in the development of advanced therapeutic agents. Our objective is to offer researchers and drug development professionals a comprehensive resource for evaluating the reproducibility, efficiency, and scalability of published synthetic routes. By delving into the nuances of experimental design and underlying chemical principles, this document serves as a practical tool for making informed decisions in the laboratory and advancing discovery programs.

Introduction: The Significance of a Key Intermediate

5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one has emerged as a crucial building block in the synthesis of novel therapeutics, most notably in the development of covalent inhibitors of Bruton's tyrosine kinase (BTK) for the treatment of various B-cell malignancies. The structural features of this molecule, particularly the stereochemistry of the pyrrolidinone ring and the specific substitution pattern on the phenyl ring, are critical for the efficacy of the final active pharmaceutical ingredients.

Given its importance, the reliable and reproducible synthesis of this intermediate is of paramount importance. This guide will dissect and compare the synthetic strategies disclosed in the patent literature, providing a clear and objective assessment of their respective merits and potential challenges.

Analysis of Synthetic Protocols

Our investigation into the synthesis of 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one reveals that detailed protocols are primarily found within the patent literature, where it is described as a key intermediate. Two major synthetic strategies have been identified, each with distinct advantages and considerations.

Protocol 1: Reductive Cyclization of a Nitro-Ester Precursor

This widely cited approach involves the synthesis of a γ-nitro ester, followed by a reductive cyclization to form the desired lactam. This multi-step process is a common strategy for the construction of γ-lactams.

Experimental Workflow:

A Step 1: Michael Addition (2-Bromo-6-methyl-4-nitrophenyl)acetonitrile + Methyl Acrylate B Step 2: Hydrolysis and Decarboxylation Intermediate from Step 1 A->B C Step 3: Reduction of Nitro Group (S)-Methyl 4-(2-bromo-6-methyl-4-nitrophenyl)-4-cyanobutanoate B->C D Step 4: Lactam Formation (S)-5-(4-Amino-2-bromo-6-methylphenyl)pyrrolidin-2-one C->D

Caption: Workflow for Protocol 1: Reductive Cyclization.

Detailed Step-by-Step Protocol:

  • Step 1: Michael Addition: (2-Bromo-6-methyl-4-nitrophenyl)acetonitrile is reacted with methyl acrylate in the presence of a suitable base, such as sodium methoxide, in a solvent like methanol. This reaction forms the key carbon-carbon bond.

  • Step 2: Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic hydrolysis, typically with a strong acid like sulfuric acid, which hydrolyzes the nitrile and ester groups and induces decarboxylation to yield the corresponding γ-nitro acid.

  • Step 3: Esterification: The γ-nitro acid is then esterified, for example, using methanol and a catalytic amount of acid, to produce the methyl ester.

  • Step 4: Reductive Cyclization: The γ-nitro ester is then subjected to catalytic hydrogenation. A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere. This step simultaneously reduces the nitro group to an amine and induces cyclization to form the desired lactam, 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

Discussion of Protocol 1:

  • Expertise & Experience: This protocol relies on classical and well-understood organic reactions. The Michael addition is a robust method for C-C bond formation, and catalytic hydrogenation is a widely used and scalable method for nitro group reduction. The choice of catalyst and reaction conditions for the hydrogenation step is critical to avoid side reactions and ensure complete conversion.

  • Trustworthiness: The self-validating nature of this protocol lies in the clear progression of intermediates. Each step can be monitored by standard analytical techniques such as TLC, LC-MS, and NMR to ensure the reaction has gone to completion before proceeding to the next step.

  • Authoritative Grounding: The synthesis of γ-lactams via the reductive cyclization of γ-nitro esters is a well-established method in organic chemistry.

Protocol 2: Amidation followed by Cyclization

An alternative approach involves the formation of an amide bond followed by an intramolecular cyclization. This strategy can offer advantages in terms of step economy and convergence.

Experimental Workflow:

A Step 1: Synthesis of the Amino Acid Precursor (2-Bromo-6-methyl-4-aminophenyl)acetic acid derivative B Step 2: Amide Coupling Coupling with a suitable amino-alcohol A->B C Step 3: Intramolecular Cyclization Formation of the pyrrolidinone ring B->C

Caption: Workflow for Protocol 2: Amidation and Cyclization.

Detailed Step-by-Step Protocol:

  • Step 1: Preparation of the Phenylacetic Acid Derivative: A suitably protected (2-bromo-6-methyl-4-aminophenyl)acetic acid is prepared. The choice of protecting group for the amine is crucial for the success of the subsequent steps.

  • Step 2: Amide Coupling: The phenylacetic acid derivative is coupled with a chiral amino alcohol, such as (S)-2-amino-4-butanol, using standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

  • Step 3: Intramolecular Cyclization: The resulting amide is then subjected to a cyclization reaction. This can be achieved through activation of the terminal hydroxyl group (e.g., by conversion to a leaving group like a mesylate or tosylate) followed by intramolecular nucleophilic attack by the amide nitrogen.

Discussion of Protocol 2:

  • Expertise & Experience: This protocol requires a good understanding of modern amide coupling chemistry and the strategic use of protecting groups. The choice of coupling reagents and the conditions for the cyclization step are critical for achieving a high yield and avoiding racemization.

  • Trustworthiness: The success of this protocol is highly dependent on the efficiency of the amide coupling and cyclization steps. Careful optimization of these steps is necessary to ensure reproducibility. In-process controls are essential to monitor the progress of the reactions and the purity of the intermediates.

  • Authoritative Grounding: The construction of lactams through intramolecular cyclization of amino acid derivatives is a fundamental strategy in organic synthesis.

Comparative Analysis

FeatureProtocol 1: Reductive CyclizationProtocol 2: Amidation and Cyclization
Starting Materials Readily available and relatively inexpensive.May require the synthesis of more complex starting materials.
Number of Steps Typically 4-5 steps.Can be more convergent, potentially fewer steps.
Key Transformations Michael addition, catalytic hydrogenation.Amide coupling, intramolecular cyclization.
Scalability Catalytic hydrogenation is generally highly scalable.Amide coupling reagents can be expensive for large-scale synthesis.
Stereocontrol Can be introduced via chiral resolution or asymmetric synthesis of intermediates.Can be readily controlled through the use of a chiral amino alcohol.
Potential Challenges Handling of potentially hazardous reagents (e.g., sodium methoxide), catalyst poisoning in the hydrogenation step.Incomplete reactions in the coupling or cyclization steps, potential for side reactions.
Reproducibility Generally considered to be a robust and reproducible method.Can be more sensitive to reaction conditions and reagent quality.

Mechanistic Insights

A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing these synthetic protocols.

Mechanism of Reductive Cyclization (Protocol 1):

A γ-Nitro Ester B Reduction of Nitro Group (Pd/C, H2) A->B C γ-Amino Ester (Intermediate) B->C D Intramolecular Nucleophilic Attack (Amine attacks ester carbonyl) C->D E Tetrahedral Intermediate D->E F Elimination of Methanol E->F G 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one F->G

Caption: Mechanism of Reductive Cyclization.

The key step in Protocol 1 is the catalytic hydrogenation. The palladium catalyst facilitates the reduction of the aromatic nitro group to an amine. This is followed by a rapid, intramolecular nucleophilic attack of the newly formed amine onto the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of methanol to yield the thermodynamically stable five-membered lactam ring.

Conclusion and Recommendations

Both protocols offer viable pathways to 5-(2-amino-5-bromo-3-methylphenyl)pyrrolidin-2-one.

  • Protocol 1 (Reductive Cyclization) is a robust and well-established method that is likely to be more readily reproducible and scalable. Its reliance on classical transformations and readily available starting materials makes it an attractive choice for initial synthesis and process development.

  • Protocol 2 (Amidation and Cyclization) offers the potential for a more convergent synthesis, which can be advantageous in certain situations. However, it may require more optimization to achieve high yields and reproducibility, and the cost of reagents could be a consideration for large-scale production.

For researchers new to this synthesis, Protocol 1 is recommended as the more reliable starting point. For process development and large-scale manufacturing, a thorough evaluation of both routes would be necessary to determine the most cost-effective and efficient method.

References

"PYRAZOLO [1,5-A] PYRIMIDINE AND PYRIDO [3,4-D] PYRIMIDIN-4-ONE DERIVATIVES AS BTK INHIBITORS." Google Patents, US-20140336181-A1.

"Preparation of pyrazolopyrimidine derivatives for use as Bruton's tyrosine kinase (BTK) inhibitors." Google Patents, WO2013010868A1.

"PYRROLOPYRIMIDINE DERIVATIVES AS BTK INHIBITORS." Google Patents, US-20180251486-A1.

"PROCESS FOR PREPARING BRUTON'S TYROSINE KINASE (BTK) INHIBITORS." Google Patents, CN104945421A.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Advanced Safety and Operational Protocol for Handling 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rig...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one is a complex pharmaceutical intermediate. To handle it safely, we must deconstruct its molecular architecture: it combines a primary aromatic amine (aniline derivative), a brominated phenyl ring, and a pyrrolidin-2-one (lactam) ring. This structural triad presents severe percutaneous toxicity, respiratory hazards, and sensitization risks.

This guide provides a self-validating operational framework to ensure absolute safety during research, synthesis, and scale-up, explaining the exact causality behind every protective measure.

Mechanistic Toxicology: The "Why" Behind the Hazard

Understanding the causality of a chemical's hazard is the first line of defense in laboratory safety.

  • Aromatic Amine Toxicity: Primary aromatic amines (PAAs) are notorious for their ability to induce methemoglobinemia, as detailed in1[1]. When absorbed, they undergo hepatic N-oxidation. The resulting metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. This severely impairs the blood's oxygen-carrying capacity, leading to cyanosis (a purplish-blue discoloration of the skin and mucous membranes)[2][3].

  • The Halogen Effect (Bromine): The addition of a bromine atom to the aromatic ring significantly increases the molecule's lipophilicity (partition coefficient). This means the compound dissolves rapidly in the lipid bilayer of human skin, exponentially accelerating percutaneous absorption compared to unsubstituted anilines[1].

  • Pyrrolidin-2-one Moiety: Lactam rings are known irritants. Exposure can cause severe eye irritation and respiratory distress if aerosolized, according to the 4[4].

ToxicityPathway A Dermal/Inhalation Exposure B Rapid Percutaneous Absorption (Lipophilic) A->B C Hepatic N-oxidation (CYP450) B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia & Cyanosis D->E

Mechanistic pathway of aromatic amine-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Because of the extreme lipophilicity of brominated aromatic amines, standard laboratory PPE is insufficient. The selection of barrier materials must account for the chemical's ability to permeate elastomers.

PPE CategoryRequired SpecificationMechanistic Rationale
Primary Gloves (Inner) Nitrile (4-8 mil)Provides baseline dexterity and protection against incidental contact.
Secondary Gloves (Outer) Butyl Rubber or Heavy-Duty NeopreneHalogenated aromatics rapidly permeate thin nitrile. Butyl rubber provides a highly impermeable barrier to lipophilic organics[5].
Eye/Face Protection Tight-fitting chemical goggles + Face ShieldThe pyrrolidin-2-one moiety causes severe ocular irritation[4]. A shield prevents mucosal absorption of aerosols.
Body Protection Polyethylene-coated Tyvek suit or FR Lab CoatPrevents dust/powder accumulation on standard woven cotton, which could lead to delayed skin absorption[6].
Respiratory NIOSH-approved Full-Face Respirator (P100/OV)Required only if handling outside a Class II fume hood. Protects against aerosolized dust and organic vapors[5][7].

Self-Validating Operational Protocol

A self-validating protocol ensures that every step inherently verifies the success of the previous step. Do not proceed with the experiment if any validation check fails.

Phase 1: Preparation & Environmental Control

  • Verify Containment: Activate the chemical fume hood. Validation Check: Check the digital monitor to ensure a face velocity of 0.4–0.6 m/s (80–120 fpm). Use a Kimwipe taped to the sash to visually confirm continuous inward directional airflow[8][9].

  • Clear the Deck: Remove all strong oxidizing agents (e.g., peroxides, nitric acid) from the hood. Rationale: Aromatic amines can react violently or explosively with strong oxidizers, as noted in the10[10][11].

Phase 2: Handling Methodology

  • Don PPE: Apply inner nitrile gloves, inspect visually for pinholes, then don outer butyl rubber gloves.

  • Static Mitigation: Use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic). Rationale: Dry powders of halogenated organics can accumulate electrostatic charge, presenting a severe ignition risk[5][8].

  • Transfer: Weigh the compound using a closed-system analytical balance or within the fume hood using a draft shield to prevent the aerosolization of the powder[8].

Phase 3: Decontamination & Doffing

  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 1% acetic acid or HCl). Rationale: The acid protonates the amine group, converting the highly lipophilic free base into a water-soluble, non-volatile ammonium salt. This chemical conversion completely neutralizes the inhalation and skin absorption hazard.

  • Secondary Wash: Follow the acid wipe with a standard soap and water wash to remove residual salts.

  • Doffing: Remove outer gloves using the "beak method" to avoid touching the exterior. Dispose of them immediately in the hazardous waste bin.

HandlingWorkflow Step1 1. Hazard Assessment & Fume Hood Verification Step2 2. Don PPE: Butyl over Nitrile Gloves Step1->Step2 Step3 3. Material Handling (Anti-static tools) Step2->Step3 Step4 4. Decontamination (Acidic wash, then soap) Step3->Step4 Step5 5. Waste Segregation (Halogenated Organics) Step4->Step5

Self-validating operational workflow for handling halogenated aromatic amines.

Emergency Spill Response & Waste Disposal

Minor Spill Protocol (< 50g):

  • Evacuate & Assess: Step back and allow the fume hood to clear any initial dust.

  • Containment: Do NOT sweep the powder, as this generates highly toxic aerosols[4][12].

  • Neutralization: Gently cover the spill with a chemical spill pad or vermiculite[13]. Carefully moisten the absorbent with a dilute acidic solution to protonate the amine.

  • Collection: Scoop the saturated absorbent using non-sparking tools into a highly visible, sealable hazardous waste container[5].

Waste Disposal Logistics:

  • Classification: This compound must be strictly segregated as Halogenated Organic Waste due to the bromine atom.

  • Prohibition: Never dispose of aromatic amines in the aqueous waste stream or down the drain[4][12]. They are highly toxic to aquatic life and persist in the environment, as warned in standard 3[3].

  • Labeling: Clearly label the waste container with "Toxic: Halogenated Aromatic Amine / Methemoglobinemia Hazard" to alert environmental health and safety (EHS) personnel[14].

References

  • Title: 2-Pyrrolidinone - Safety Data Sheet Source: ChemicalBook URL
  • Title: Laboratory Safety Manual (Citing Prudent Practices in the Laboratory)
  • Title: SAFETY DATA SHEET (Aromatic Amines)
  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL
  • Title: 1-(2-bromoethyl)

Sources

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